Product packaging for 2-Amino-5-(methylthio)pyridine(Cat. No.:CAS No. 77618-99-6)

2-Amino-5-(methylthio)pyridine

Cat. No.: B1591158
CAS No.: 77618-99-6
M. Wt: 140.21 g/mol
InChI Key: UCPYHIQIDQTSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5-(methylthio)pyridine is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2S B1591158 2-Amino-5-(methylthio)pyridine CAS No. 77618-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPYHIQIDQTSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569690
Record name 5-(Methylsulfanyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77618-99-6
Record name 5-(Methylsulfanyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylsulfanyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-(methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 77618-99-6) is a substituted pyridine derivative that incorporates two key functional groups of significant interest in medicinal chemistry and materials science: the 2-aminopyridine scaffold and an aryl thioether. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, while the methylthio group offers a site for metabolic transformation or further synthetic modification.[1][2] This guide provides a comprehensive overview of the core chemical properties, spectroscopic characteristics, reactivity, and potential applications of this versatile building block, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Computed Properties

This compound is a solid at room temperature, and its structural attributes confer specific properties relevant to its handling, solubility, and potential biological interactions.[3][4]

PropertyValueSource
CAS Number 77618-99-6[3]
Molecular Formula C₆H₈N₂S[4][]
Molecular Weight 140.21 g/mol [3][]
Canonical SMILES CSC1=CN=C(N)C=C1[3]
Topological Polar Surface Area (TPSA) 38.91 Ų[3]
LogP (Computed) 1.3857[3]
Hydrogen Bond Donors 1 (the -NH₂ group)[3]
Hydrogen Bond Acceptors 3 (pyridine N, amino N, S)[3]
Rotatable Bonds 1 (Aryl-S bond)[3]
Storage Conditions Inert atmosphere, 4°C or Room Temperature, protect from light[3][4]

These computed properties suggest moderate lipophilicity and a capacity for hydrogen bonding, which are critical parameters in drug design for predicting membrane permeability and target engagement.

Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, a reliable profile can be constructed based on the analysis of its constituent functional groups and data from closely related analogues like 2-amino-5-methylpyridine.[6][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methylthio protons and the three aromatic protons on the pyridine ring, in addition to a broad signal for the amino protons.

    • δ ~2.4-2.5 ppm (s, 3H): Singlet corresponding to the methyl protons of the -SCH₃ group.

    • δ ~4.5-5.5 ppm (br s, 2H): Broad singlet for the two protons of the -NH₂ group. The chemical shift can vary significantly with solvent and concentration.

    • δ ~6.4-6.6 ppm (d, 1H): Doublet for the proton at the C6 position, adjacent to the pyridine nitrogen.

    • δ ~7.3-7.5 ppm (dd, 1H): Doublet of doublets for the proton at the C4 position.

    • δ ~8.0-8.2 ppm (d, 1H): Doublet for the proton at the C3 position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reflect the six unique carbon atoms in the molecule.

    • δ ~15-20 ppm: Signal for the -SCH₃ carbon.

    • δ ~110-160 ppm: Four signals corresponding to the carbon atoms of the pyridine ring. The C2 carbon, bonded to the amino group, would be the most downfield shifted.

  • IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Based on data from 2-amino-5-methylpyridine, characteristic bands are expected.[8]

    • 3300-3500 cm⁻¹: Two distinct bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

    • ~1600-1640 cm⁻¹: N-H scissoring (bending) vibration.

    • ~1400-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

    • ~1250-1350 cm⁻¹: C-N stretching vibration.

    • ~650-750 cm⁻¹: C-S stretching vibration.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

    • m/z 140.21: Molecular ion peak [M]⁺.

    • Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or thioformaldehyde (CH₂S).

Synthesis Strategies

The synthesis of this compound is not widely detailed in standard literature, but its construction can be logically approached through established methodologies for C-S bond formation on a pre-formed aminopyridine ring.[9] The most viable strategies involve the transition-metal-catalyzed cross-coupling of a functionalized pyridine with a sulfur source.

Workflow: Palladium-Catalyzed Thioetherification

A robust and frequently employed method for creating aryl sulfides is the Buchwald-Hartwig or similar palladium-catalyzed cross-coupling reaction. This approach offers high functional group tolerance, making it ideal for substrates like aminopyridines.[9]

G cluster_reactants Starting Materials cluster_catalyst Catalytic System A 2-Amino-5-bromopyridine C Palladium Precatalyst (e.g., Pd₂(dba)₃) G Inert Atmosphere (N₂ or Ar) Heat (80-120 °C) A->G B Sodium Thiomethoxide (NaSMe) or Dimethyl Disulfide (MeS-SMe) E Base (e.g., NaOtBu, K₂CO₃) B->G C->G D Ligand (e.g., Xantphos, BINAP) D->G E->G F Solvent (e.g., Toluene, Dioxane) F->G H This compound G->H

Caption: Proposed synthesis via Palladium-catalyzed C-S cross-coupling.

Protocol Considerations:

  • Halide Choice: 2-Amino-5-bromopyridine or 2-amino-5-iodopyridine are suitable starting materials due to their reactivity in oxidative addition to the palladium catalyst.

  • Sulfur Source: Sodium thiomethoxide is a potent nucleophile. Alternatively, dimethyl disulfide can be used, often requiring slightly different catalytic conditions.[10]

  • Catalyst System: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are effective in promoting the reductive elimination step that forms the C-S bond.

  • Base: The base is required to activate the thiol (if used) or facilitate the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for these couplings.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three principal functional regions: the exocyclic amino group, the pyridine ring nitrogen, and the methylthio group. This trifunctional nature makes it a highly versatile intermediate.

Reactivity cluster_amino Amino Group Reactions cluster_sulfide Sulfide Group Reactions cluster_ring Pyridine Ring Reactions center This compound Acylation N-Acylation / Amidation center->Acylation RCOCl Alkylation N-Alkylation center->Alkylation R-X, Base Cyclization Fused Heterocycle Formation (e.g., Imidazopyridines) center->Cyclization α-Halo Ketone Oxidation Oxidation to Sulfoxide (S=O) or Sulfone (O=S=O) center->Oxidation m-CPBA, Oxone® Exchange Ni-catalyzed C-S Bond Exchange center->Exchange Ni/dcypt catalyst Coordination Metal Coordination center->Coordination Metal Salts (Cu, Pd, etc.) EAS Electrophilic Aromatic Substitution (EAS) center->EAS e.g., Halogenation

Caption: Key reactivity sites and representative transformations.

Reactions at the Amino Group

The exocyclic amino group behaves as a typical nucleophilic aniline derivative.

  • Amidation: It readily reacts with acid chlorides or anhydrides to form the corresponding amides. This is a common step in drug synthesis to introduce varied side chains.[11]

  • Cyclization: Condensation with α-haloketones is a classic method to construct imidazo[1,2-a]pyridine cores, which are privileged structures in medicinal chemistry.[12]

Reactions at the Methylthio Group

The sulfur atom is a versatile handle for further functionalization.

  • Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). This transformation drastically alters the electronic and steric properties of the molecule, which can be used to modulate biological activity.

  • Aryl Exchange: Under specific nickel catalysis conditions, the aryl-sulfur bond can be cleaved and participate in an exchange reaction with other aryl electrophiles, offering a pathway to diversify the pyridine core without using toxic thiols.[13]

Reactions involving the Pyridine Ring
  • Coordination Chemistry: The endocyclic pyridine nitrogen is a Lewis basic site and can coordinate to various transition metals. This property is relevant in the design of metal-based catalysts or therapeutic agents.[14]

  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and resistant to EAS. However, the strong electron-donating amino group at the C2 position activates the ring, directing electrophiles primarily to the C3 position.

Applications in Research and Development

The unique combination of a proven pharmacophore (2-aminopyridine) and a modifiable functional group (methylthio) positions this compound as a valuable building block.

  • Drug Discovery: Pyridine-based structures are ubiquitous in pharmaceuticals, acting as scaffolds for drugs targeting a vast range of diseases.[15][16] The 2-aminopyridine subunit is a key component in drugs like piroxicam and sulfapyridine.[1] 5-(Methylthio)pyridin-2-amine itself has been investigated for its potential to inhibit cell proliferation, highlighting its relevance in oncology research.[]

  • Agrochemicals: Substituted pyridines are also crucial intermediates in the synthesis of modern herbicides and pesticides.[17]

  • Materials Science: As a ligand, it can be used to form metal complexes with interesting catalytic or photophysical properties.[14]

Safety and Handling

  • Hazard Identification: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[18][19] Expected to cause serious skin and eye irritation.[18][20]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[21]

  • Handling Procedures: Avoid generating dust. Use non-sparking tools. Ensure adequate ventilation. Wash hands thoroughly after handling.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22][23]

References

An In-Depth Technical Guide to the Physical and Spectral Properties of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and spectral properties of 2-Amino-5-(methylthio)pyridine (CAS No. 77618-99-6). While publicly available experimental data for this compound is limited, this document consolidates existing information and supplements it with theoretical predictions and detailed analytical protocols. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, enabling a thorough understanding of its fundamental characteristics and providing a framework for its empirical characterization.

Introduction

This compound, a substituted aminopyridine, presents a unique scaffold of interest in medicinal chemistry and materials science. The presence of a nucleophilic amino group, a pyridine ring, and a methylthio moiety offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. A comprehensive understanding of its physical and spectral properties is paramount for its effective use in research and development, ensuring purity, consistent reactivity, and structural integrity of downstream products.

This guide provides a detailed examination of the structural and electronic features of this compound and outlines robust, self-validating experimental protocols for the determination of its key physical and spectral characteristics.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physical and spectral data.

Molecular Structure Diagram

Physical_Property_Workflow Figure 2. Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Solubility Assessment start High-Purity Sample of This compound mp_instrument Calibrated Melting Point Apparatus start->mp_instrument solubility_test Select a range of solvents (polar, non-polar, protic, aprotic) start->solubility_test mp_protocol Pack capillary tube Heat at a slow, controlled rate Record onset and completion of melting mp_instrument->mp_protocol solubility_protocol Add compound to a known volume of solvent Observe dissolution at RT and with heating Quantify if necessary (e.g., mg/mL) solubility_test->solubility_protocol Spectral_Data_Workflow Figure 3. Workflow for Spectral Characterization cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 IR Spectroscopy cluster_3 Mass Spectrometry start High-Purity Sample nmr_sample Dissolve in deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->nmr_sample ir_sample Prepare sample (e.g., KBr pellet or ATR) start->ir_sample ms_sample Prepare dilute solution start->ms_sample nmr_acq Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) nmr_sample->nmr_acq nmr_analysis Assign signals and confirm structure nmr_acq->nmr_analysis ir_acq Acquire spectrum ir_sample->ir_acq ir_analysis Identify characteristic functional group vibrations ir_acq->ir_analysis ms_acq Acquire spectrum using a suitable ionization technique (e.g., ESI, EI) ms_sample->ms_acq ms_analysis Determine molecular weight and analyze fragmentation pattern ms_acq->ms_analysis

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(methylthio)pyridine: Discovery and Modern Preparative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-(methylthio)pyridine, a heterocyclic amine of significant interest in the pharmaceutical and agrochemical industries. The document delves into the historical context of its synthesis, focusing on the evolution of preparative methods. The core of this guide is a detailed examination of a robust and widely applicable synthetic route proceeding via a nucleophilic aromatic substitution pathway. This primary route, which utilizes 2-Amino-5-iodopyridine as a key intermediate, is discussed in depth, including a step-by-step experimental protocol and a mechanistic exploration. Further, the synthesis of the requisite starting materials is also detailed to provide a complete operational workflow. This guide aims to serve as a valuable resource for researchers and process chemists, offering both theoretical insights and practical, actionable methodologies for the laboratory-scale synthesis of this important molecular scaffold.

Introduction and Historical Context

The pyridine ring is a fundamental structural motif in a vast array of biologically active compounds. Among its many derivatives, substituted 2-aminopyridines are of particular importance, serving as crucial building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. This compound (CAS 77618-99-6), also known as 5-(methylthio)pyridin-2-amine, has emerged as a valuable intermediate. The introduction of the methylthio group at the 5-position of the 2-aminopyridine core provides a unique handle for further chemical modification and can significantly influence the physicochemical properties and biological activity of the resulting molecules.

Historically, the synthesis of substituted pyridines has been dominated by classical methods such as the Chichibabin reaction, which involves the amination of pyridines using sodium amide.[1][2] While effective for some substrates, these methods often require harsh reaction conditions and can lead to mixtures of regioisomers, complicating purification. The development of more selective and milder synthetic routes has been a key focus of modern organic chemistry. For this compound, a particularly effective and widely adopted strategy involves the introduction of the methylthio group via a nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized pyridine ring. This approach offers greater control over regioselectivity and generally proceeds under more benign conditions.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection for this compound points to a two-step approach. The carbon-sulfur bond is identified as the key disconnection, leading back to a halogenated 2-aminopyridine precursor and a sulfur nucleophile. 2-Amino-5-iodopyridine is an ideal precursor due to the high reactivity of the C-I bond in nucleophilic aromatic substitution reactions. This precursor, in turn, can be readily prepared from the inexpensive and commercially available 2-aminopyridine.

G Target This compound Precursor1 2-Amino-5-iodopyridine Target->Precursor1 C-S bond formation (SNAr) SulfurSource Sodium Thiomethoxide Target->SulfurSource Nucleophile StartingMaterial 2-Aminopyridine Precursor1->StartingMaterial Iodination

Figure 1: Retrosynthetic analysis of this compound.

This strategy offers a convergent and efficient pathway to the target molecule, with each step being a well-established and high-yielding transformation.

Synthesis of the Precursor: 2-Amino-5-iodopyridine

The synthesis of the key intermediate, 2-Amino-5-iodopyridine, is a critical first step. A highly efficient and environmentally conscious method involves the direct iodination of 2-aminopyridine in an aqueous medium.[3][4]

Reaction Scheme

G reactant1 2-Aminopyridine reagents + I₂ / H₂O₂ reactant1->reagents reactant2 Iodine (I₂) reactant3 Hydrogen Peroxide (H₂O₂) product 2-Amino-5-iodopyridine reagents->product

Figure 2: Synthesis of 2-Amino-5-iodopyridine from 2-aminopyridine.
Mechanistic Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring, activated by the electron-donating amino group, is attacked by an electrophilic iodine species. Hydrogen peroxide is added as an oxidizing agent to regenerate the electrophilic iodine in situ, driving the reaction to completion. The use of water as a solvent avoids the need for volatile and often hazardous organic solvents.[4]

Detailed Experimental Protocol
  • Dissolution: Dissolve 2-aminopyridine in water. The mass ratio of 2-aminopyridine to water is typically in the range of 1:2 to 1:8.[4]

  • Iodine Addition: Under constant stirring, add iodine in 3-5 portions. After the addition is complete, maintain the reaction temperature and stir for 1-3 hours.[4]

  • Oxidant Addition: Following the initial reaction period, add hydrogen peroxide dropwise. Continue to stir and maintain the temperature for an additional 1-4 hours.[4]

  • Work-up and Isolation: After the reaction is complete, heat the mixture to reflux for 20-30 minutes. Cool the mixture, which should result in the precipitation of the product.[4]

  • Purification: Collect the solid product by filtration, wash the filter cake with ice-cold water, and dry to yield 2-Amino-5-iodopyridine.[4]

Synthesis of this compound

The final step in the synthesis is the nucleophilic aromatic substitution of 2-Amino-5-iodopyridine with a suitable methylthiolating agent. Sodium thiomethoxide is an excellent nucleophile for this transformation.

Reaction Scheme

G reactant1 2-Amino-5-iodopyridine reagents + NaSMe reactant1->reagents reactant2 Sodium Thiomethoxide (NaSMe) product This compound reagents->product

Figure 3: Synthesis of this compound via SNAr.
Mechanistic Considerations

This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[2] The key steps are:

  • Nucleophilic Attack: The highly nucleophilic thiomethoxide anion attacks the electron-deficient carbon atom bearing the iodine atom (the ipso-carbon). This step is generally the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom.[2]

  • Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the iodide ion, which is an excellent leaving group.

The electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack, making this reaction more facile than on a corresponding benzene ring.[2]

Detailed Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve 2-Amino-5-iodopyridine in an appropriate polar aprotic solvent, such as dimethylacetamide (DMAc) or dimethylformamide (DMF).

  • Addition of Reagents: Add sodium thiomethoxide to the solution. A base, such as potassium carbonate, may also be added to facilitate the reaction, although with the pre-formed salt, it may not be strictly necessary.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 100 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Comparison of Synthetic Routes

Route Starting Materials Key Transformation Advantages Disadvantages
SNAr Route 2-Aminopyridine, Iodine, Sodium ThiomethoxideIodination followed by Nucleophilic Aromatic SubstitutionHigh regioselectivity, mild reaction conditions, readily available starting materials.Two-step process.
Classical Methods (e.g., Chichibabin) Substituted Pyridines, SodamideDirect AminationPotentially fewer steps for some analogues.Harsh reaction conditions (high temperatures and pressures), often poor regioselectivity, safety concerns with sodium amide.[1][6]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence commencing with the iodination of 2-aminopyridine, followed by a nucleophilic aromatic substitution with sodium thiomethoxide. This approach offers significant advantages over older, less selective methods, providing a high degree of control over the final product's structure. The methodologies described in this guide are robust, scalable, and utilize readily accessible reagents, making them well-suited for both academic research and industrial drug development applications. The mechanistic understanding of the key SNAr step provides a solid foundation for further optimization and adaptation of this synthesis for the preparation of other structurally related compounds.

References

A Technical Guide to the Thermochemical Landscape of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of Thermochemical Data in Drug Development

Thermochemical parameters are not merely academic values; they are cornerstones of robust and safe pharmaceutical development. The enthalpy of formation (ΔfH°), for instance, is a direct measure of a molecule's stability and is crucial for assessing the potential for runaway reactions and ensuring process safety. Heat capacity (Cp), the amount of heat required to raise the temperature of a substance, is vital for designing efficient heating and cooling systems in large-scale reactors. Furthermore, understanding the thermodynamics of phase transitions, such as melting and sublimation, is essential for crystallization, purification, and the formulation of the final drug product.

Experimental Determination of Thermochemical Properties: A Case Study of 2-Amino-5-methylpyridine

The most reliable thermochemical data are derived from meticulous experimental measurements. A comprehensive study on 2-amino-5-methylpyridine provides an excellent blueprint for the experimental workflow that can be applied to 2-Amino-5-(methylthio)pyridine.[1]

Adiabatic Calorimetry for Heat Capacity and Thermodynamics of Fusion

Adiabatic calorimetry is a precise technique for measuring the heat capacity of a substance as a function of temperature. In this method, the sample is heated in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings. By measuring the electrical energy required to produce a specific temperature increase, the heat capacity can be accurately determined.

A study on 2-amino-5-methylpyridine utilized a precision automated adiabatic calorimeter to measure its heat capacities (Cp,m) over a temperature range of 80 to 398 K.[1] This experiment revealed a solid-liquid phase transition between 336 K and 351 K.[1] From these data, several key thermodynamic parameters were determined:

  • Melting Temperature (Tm): 350.431 ± 0.018 K[1]

  • Molar Enthalpy of Fusion (ΔfusHm°): 18.108 kJ·mol⁻¹[1]

  • Molar Entropy of Fusion (ΔfusSm°): 51.676 J·K⁻¹·mol⁻¹[1]

The purity of the sample, a critical factor for accurate thermochemical measurements, was also determined to be 0.99734 using the Van't Hoff equation.[1]

Table 1: Thermodynamic Properties of Fusion for 2-Amino-5-methylpyridine [1]

ParameterValueUnits
Melting Temperature (Tm)350.431 ± 0.018K
Molar Enthalpy of Fusion (ΔfusHm°)18.108kJ·mol⁻¹
Molar Entropy of Fusion (ΔfusSm°)51.676J·K⁻¹·mol⁻¹
Oxygen-Bomb Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds, it is often determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter. In this technique, a known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured precisely.

For 2-amino-5-methylpyridine, the constant-volume combustion energy (ΔcU) was determined using a precision oxygen-bomb combustion calorimeter at 298.15 K.[1] From this, the standard molar enthalpy of combustion (ΔcHm°) and the standard molar enthalpy of formation in the crystalline state (ΔfHm°) were calculated.[1]

  • Molar Energy of Combustion (ΔcU(C₆H₈N₂,cr)): -3500.15 ± 1.51 kJ·mol⁻¹[1]

  • Standard Molar Enthalpy of Combustion (ΔcHm°(C₆H₈N₂,cr)): -3502.64 ± 1.51 kJ·mol⁻¹[1]

  • Standard Molar Enthalpy of Formation (ΔfHm°(C₆H₈N₂,cr)): -1.74 ± 0.57 kJ·mol⁻¹[1]

Table 2: Combustion and Formation Enthalpy Data for 2-Amino-5-methylpyridine at 298.15 K [1]

ParameterValueUnits
Molar Energy of Combustion (ΔcU)-3500.15 ± 1.51kJ·mol⁻¹
Standard Molar Enthalpy of Combustion (ΔcHm°)-3502.64 ± 1.51kJ·mol⁻¹
Standard Molar Enthalpy of Formation (ΔfHm°)-1.74 ± 0.57kJ·mol⁻¹

Experimental Workflow Diagram

Caption: Experimental workflow for determining the thermochemical properties of this compound.

Computational Approaches for Estimating Thermochemical Data

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting thermochemical properties. These in silico methods are particularly valuable in the early stages of drug development for screening candidates and prioritizing experimental work.

Quantum Chemical Calculations

High-level ab initio and density functional theory (DFT) methods can provide accurate estimates of gas-phase enthalpies of formation. Methods like G3 and G4 theory are composite methods that approximate high-level calculations at a reduced computational cost and are known for their accuracy in predicting thermochemical data. For condensed-phase properties, these gas-phase values can be combined with calculated enthalpies of sublimation.

Group Additivity Methods

Group additivity schemes are empirical methods that estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. While less accurate than high-level quantum chemical calculations, they are computationally inexpensive and can provide rapid estimations. For substituted pyridines, group additivity schemes have been developed and can be extended to include the contributions of the methylthio group.[2] The validity of this approach has been demonstrated for various substituted pyridines.[2]

Computational Workflow Diagram

computational_workflow cluster_quantum Quantum Chemistry cluster_group Group Additivity cluster_condensed Condensed Phase Estimation mol_structure Define Molecular Structure of This compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_structure->geom_opt fragment Deconstruct into Functional Groups (Pyridine, Amino, Methylthio) mol_structure->fragment freq_calc Frequency Calculation (for thermal corrections) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (e.g., G3, G4, CBS-QB3) freq_calc->energy_calc gas_phase Calculate Gas-Phase ΔfH°, Cp, S° energy_calc->gas_phase sublimation Estimate Enthalpy of Sublimation (ΔsubH) (e.g., from empirical models) gas_phase->sublimation group_values Sum Group Contributions fragment->group_values estimate Estimate ΔfH°, Cp group_values->estimate condensed_enthalpy Calculate Condensed-Phase ΔfH° = ΔfH°(gas) - ΔsubH sublimation->condensed_enthalpy

Caption: Computational workflow for estimating the thermochemical properties of this compound.

Application to this compound: A Path Forward

To obtain a comprehensive thermochemical profile for this compound, a synergistic approach combining experimental measurements and computational predictions is recommended.

  • Synthesis and Purification: The first step is to synthesize a high-purity sample of this compound. The purity should be rigorously assessed, as impurities can significantly affect the accuracy of thermochemical measurements.

  • Experimental Characterization: Following the methodologies detailed in Section 2, the following experimental measurements should be performed:

    • Adiabatic Calorimetry: To determine the heat capacity as a function of temperature and the thermodynamics of any phase transitions.

    • Oxygen-Bomb Combustion Calorimetry: To determine the enthalpy of combustion and, subsequently, the enthalpy of formation.

    • Differential Scanning Calorimetry (DSC): As a complementary technique to adiabatic calorimetry, DSC can be used to rapidly determine melting points and enthalpies of fusion.

  • Computational Validation: Concurrently, computational studies should be conducted to predict the thermochemical properties. The results from these calculations can be compared with the experimental data to validate the computational models. Once validated, these models can be used to predict the properties of other related compounds, accelerating the drug development process.

Conclusion

While direct experimental thermochemical data for this compound is not yet published, this technical guide provides a clear and actionable framework for its determination. By leveraging the established experimental protocols successfully applied to the analogous compound 2-amino-5-methylpyridine and complementing these with robust computational methods, researchers and drug development professionals can obtain the critical thermochemical data needed for safe, efficient, and reliable process development and formulation. This integrated approach not only ensures the scientific integrity of the data but also provides a deeper understanding of the energetic landscape of this important pharmaceutical intermediate.

References

Methodological & Application

Step-by-step synthesis of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Amino-5-(methylthio)pyridine

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The described two-step protocol begins with the regioselective bromination of 2-aminopyridine to yield the key intermediate, 2-amino-5-bromopyridine. This intermediate subsequently undergoes a nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide to afford the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and expected outcomes.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the development of novel therapeutics, agrochemicals, and functional materials.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Specifically, 2-aminopyridine derivatives serve as crucial intermediates for a wide array of biologically active molecules, including kinase inhibitors and receptor agonists.[2] The introduction of a methylthio (-SMe) group at the 5-position of the 2-aminopyridine core creates a versatile intermediate, this compound (CAS No. 77618-99-6), which can be further functionalized, for instance, by oxidation of the sulfur atom, to explore new chemical space in drug discovery programs.[3]

This application note details a reliable and scalable synthetic route to this important compound, emphasizing the rationale behind procedural choices and adherence to rigorous safety standards.

Synthetic Strategy Overview

The synthesis is accomplished via a two-step sequence. The logical flow is designed to first install a suitable leaving group at the desired position, followed by its displacement with the desired functional group.

  • Step 1: Electrophilic Bromination. 2-Aminopyridine is first brominated. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. To achieve selective monobromination at the C5 (para) position and avoid the formation of di-substituted byproducts, a mild and controllable brominating agent is employed.[4]

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The resulting 2-amino-5-bromopyridine serves as the substrate for an SNAr reaction. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, and the bromide ion is an excellent leaving group. Sodium thiomethoxide is used as the nucleophile to introduce the methylthio moiety.[5]

The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )SupplierNotes
2-Aminopyridine504-29-094.11Standard SupplierPurity ≥98%
Phenyltrimethylammonium Tribromide4207-56-1375.92Standard Supplier(PTT)
Dichloromethane (DCM)75-09-284.93Standard SupplierAnhydrous, ACS grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01Standard SupplierSaturated aqueous solution
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Standard SupplierAnhydrous
2-Amino-5-bromopyridine872-10-6173.01Standard SupplierOr synthesized in Step 1
Sodium Thiomethoxide (NaSMe)5188-07-870.09Standard SupplierHighly Toxic, Flammable Solid, Corrosive. Handle with extreme care.[6][7]
N,N-Dimethylformamide (DMF)68-12-273.09Standard SupplierAnhydrous, ACS grade
Ethyl Acetate (EtOAc)141-78-688.11Standard SupplierACS grade
Hexanes110-54-386.18Standard SupplierACS grade
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser and heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves (double-gloved when handling NaSMe)

  • Silica gel for column chromatography

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

This protocol is adapted from established methods for the selective bromination of 2-aminopyridine.[2][8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (9.41 g, 100 mmol) in 200 mL of dichloromethane (DCM). Stir the solution at room temperature until all solids have dissolved.

  • Reagent Addition: In a single portion, add phenyltrimethylammonium tribromide (PTT) (37.6 g, 100 mmol) to the solution. The mixture will turn a deep orange/red color.

  • Reaction: Stir the reaction mixture at ambient temperature (20-25 °C) for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (2-aminopyridine) has an Rf of ~0.2, while the product (2-amino-5-bromopyridine) has an Rf of ~0.4.

  • Work-up: Upon completion, quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until the orange color dissipates and the organic layer becomes pale yellow.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel to yield 2-amino-5-bromopyridine as a white to pale yellow solid. The expected yield is typically 75-85%.

Step 2: Synthesis of this compound

CAUTION: Sodium thiomethoxide is highly toxic, corrosive, and a flammable solid that reacts with moisture.[9][10] This procedure must be performed in a well-ventilated fume hood, and appropriate PPE must be worn at all times.

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-bromopyridine (8.65 g, 50 mmol) and 50 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture to dissolve the solid.

  • Nucleophile Addition: Carefully add sodium thiomethoxide (4.20 g, 60 mmol, 1.2 equivalents) to the solution in portions. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80 °C using a heating mantle and stir for 4-6 hours. Monitor the reaction by TLC (3:1 Hexanes:EtOAc). The disappearance of the starting material (Rf ~0.4) and the appearance of a new spot for the product (Rf ~0.3) indicates reaction progression.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of ice-cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) to remove residual DMF, followed by a final wash with brine (100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford this compound as a solid. The expected yield is in the range of 70-80%.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key transformation in this synthesis is the SNAr reaction. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency makes it more susceptible to nucleophilic attack than a benzene ring.

The mechanism proceeds via a two-step addition-elimination pathway:[11][12]

  • Nucleophilic Attack: The potent thiomethoxide nucleophile (⁻SMe) attacks the C5 carbon of the pyridine ring, which bears the bromide leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the ring nitrogen, which stabilizes the intermediate.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, a good leaving group, yielding the final product.

Caption: Mechanism of the SNAr reaction.

Summary of Key Data

Reaction Parameters
ParameterStep 1: BrominationStep 2: SNAr Reaction
Key Reagents2-Aminopyridine, PTT2-Amino-5-bromopyridine, NaSMe
Stoichiometry1:1 (Substrate:PTT)1:1.2 (Substrate:NaSMe)
SolventDichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature20-25 °C80 °C
Reaction Time2 hours4-6 hours
Expected Yield75-85%70-80%
Expected Product Characterization
  • Compound: this compound

  • Molecular Formula: C₆H₈N₂S[3]

  • Molecular Weight: 140.21 g/mol [3]

  • Appearance: Off-white to yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Based on analysis of similar structures, the expected proton NMR spectrum would show:[13][14]

    • A singlet for the methyl protons (-S-CH₃) around δ 2.4-2.5 ppm.

    • A broad singlet for the amine protons (-NH₂) around δ 4.5-5.0 ppm.

    • Three aromatic protons in distinct regions: a doublet for H6 (adjacent to N), a doublet of doublets for H4, and a doublet for H3, appearing between δ 6.5 and 8.0 ppm.

References

Application Note: A Guide to the Palladium-Catalyzed Synthesis of 2-Amino-5-(methylthio)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmacologically active compounds. The introduction of a methylthio group at the 5-position can significantly modulate a molecule's physicochemical properties, influencing its potency, selectivity, and metabolic profile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-Amino-5-(methylthio)pyridine derivatives via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2] We will delve into the reaction's mechanistic underpinnings, offer detailed, field-tested protocols, and provide insights into optimizing reaction conditions for this specific class of compounds.

Introduction: The Significance of the Buchwald-Hartwig Amination

The formation of aryl C–N bonds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where arylamines are ubiquitous.[3] Traditional methods for synthesizing these bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[2] The advent of the palladium-catalyzed Buchwald-Hartwig amination transformed this landscape, providing a mild, general, and highly efficient route to a vast array of arylamines.[2][4]

The reaction's power lies in its catalytic nature, utilizing a palladium complex to couple an aryl halide or sulfonate with a primary or secondary amine in the presence of a base.[1][5] The success of this methodology is critically dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst throughout the catalytic cycle.[6] This guide focuses on applying this robust methodology to the synthesis of this compound derivatives, a class of compounds of significant interest for drug discovery.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[2][3][5][7] The key steps are illustrated below.

Buchwald-Hartwig Catalytic Cycle cluster_product Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ OA_Complex->Amine_Coord Amine Coordination (+ R₂NH) Amido_Complex Ar-Pd(II)(L)-NR₂ Amido Complex Amine_Coord->Amido_Complex Deprotonation (+ Base, - HB⁺X⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Product Amido_Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind the Steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromo-5-(methylthio)pyridine) to the active, low-coordinate Pd(0) catalyst. This is often the rate-limiting step. The electron-rich nature of biaryl phosphine ligands is crucial here, as it promotes the formation of the highly reactive monoligated Pd(0) species, which readily undergoes oxidative addition.[6]

  • Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it competes with the amination reaction.[8]

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C–N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. Sterically demanding ligands can facilitate this step, preventing catalyst decomposition and promoting the desired bond formation.[9][10]

Experimental Protocol: Synthesis of N-aryl-5-(methylthio)pyridin-2-amine

This section provides a representative, step-by-step protocol for the coupling of 2-bromo-5-(methylthio)pyridine with a generic arylamine.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is sensitive to air and moisture; therefore, proper inert atmosphere techniques are required.

Materials and Reagents
ReagentGradeTypical SupplierNotes
2-Bromo-5-(methylthio)pyridine>97%Sigma-Aldrich, Combi-BlocksStarting aryl halide.
Arylamine>98%Acros Organics, Alfa AesarNucleophilic partner.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))>97%Strem ChemicalsPalladium(0) precursor.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)>98%Strem Chemicals, Sigma-AldrichBulky, electron-rich ligand.
Sodium tert-butoxide (NaOtBu)>97%Sigma-Aldrich, Acros OrganicsStrong, non-nucleophilic base.
TolueneAnhydrous, >99.8%Acros Organics, Sigma-AldrichReaction solvent.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Brine (Saturated NaCl solution)N/ALab-preparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)N/AFisher ScientificDrying agent.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A Dry glassware under vacuum or in oven B Set up Schlenk line or glovebox A->B D Charge reaction vessel with solids: Aryl bromide, Pd₂(dba)₃, XPhos, NaOtBu B->D C Degas solvent via sparging or freeze-pump-thaw F Add degassed toluene and arylamine via syringe C->F E Backfill vessel with Argon/Nitrogen D->E E->F G Heat reaction to 80-110 °C with vigorous stirring F->G H Monitor reaction by TLC or LC-MS G->H I Cool to RT, quench with water H->I Upon completion J Extract with Ethyl Acetate (3x) I->J K Wash combined organics with brine J->K L Dry over MgSO₄, filter, and concentrate K->L M Purify by flash column chromatography L->M Product Product M->Product Isolated Product

Caption: A typical workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-(methylthio)pyridine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), XPhos (0.048 mmol, 4.8 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Expert Insight: The use of a pre-catalyst can sometimes offer better reproducibility. However, generating the catalyst in situ from a stable Pd(0) source like Pd₂(dba)₃ and a ligand is common and effective. The ligand-to-palladium ratio is often greater than 1:1 to ensure the formation of the desired catalytic species and prevent catalyst decomposition.[11]

  • Reagent Addition: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times. Add the arylamine (1.2 mmol, 1.2 equiv), followed by anhydrous, degassed toluene (5 mL).

    • Expert Insight: Anhydrous and oxygen-free conditions are critical. Oxygen can oxidatively degrade both the phosphine ligands and the Pd(0) catalyst, leading to low or no conversion.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Expert Insight: The reaction temperature is a key parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions or catalyst decomposition. Optimization may be required for specific substrates.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the desired this compound derivative.

Optimization and Data Presentation

The conditions provided above are a general starting point. Optimization is often necessary to achieve the best results for a specific substrate combination.

Table of Key Reaction Parameters

The following table summarizes the influence of key parameters on the reaction outcome, based on established literature.[12]

ParameterVariationGeneral Outcome & Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ to Pd(0); it is often more air-stable but may require an initial reduction step.
Ligand XPhos, SPhos, RuPhos (Biaryl Monophosphines)Excellent for a wide range of substrates, including challenging heteroaryl chlorides. Their bulk and electron-donating properties promote all steps of the catalytic cycle.[6][9]
BINAP, Xantphos (Bidentate Phosphines)Can be effective, particularly for primary amines, and may prevent catalyst dimerization.[2][13]
Base NaOtBu, LiHMDSStrong bases suitable for most amine couplings. LiHMDS is often used in THF.[12]
K₃PO₄, Cs₂CO₃Weaker inorganic bases. Preferred for substrates with base-sensitive functional groups.[12]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required. Toluene is common for higher temperatures, while THF is often used with LiHMDS at lower temperatures.
Temperature 25 °C to 110 °CRoom temperature reactions are possible with highly active catalyst systems. Generally, 80-110 °C is required for less reactive substrates like aryl chlorides.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst/ligand. 2. Presence of oxygen or moisture. 3. Insufficiently strong base.1. Use fresh, high-purity reagents. 2. Ensure rigorous inert atmosphere technique and use anhydrous solvent. 3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).
Hydrodehalogenation Side Product Competing reaction pathway where the aryl halide is reduced.Lower the reaction temperature. Screen different ligands or bases.
Formation of Diarylamine Reaction of the product with another molecule of aryl halide.This is more common with primary amines. Use a slight excess of the amine. A more sterically hindered ligand may improve selectivity.[11]

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of this compound derivatives. Its broad functional group tolerance, mild reaction conditions, and high efficiency make it a preferred method in both academic and industrial settings. A rational understanding of the catalytic cycle and the specific roles of the catalyst, ligand, and base allows for systematic optimization, enabling the reliable synthesis of these valuable heterocyclic building blocks for drug discovery and development.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

The pyridine motif is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the structural core of numerous pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in synthetic organic chemistry for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Amino-5-(methylthio)pyridine with various arylboronic acids. This particular substrate presents unique challenges due to the presence of both a potentially coordinating amino group and a sulfur-containing moiety, both of which can interact with the palladium catalyst.[3][4] This guide offers a robust, field-proven protocol, delving into the rationale behind the selection of reagents and reaction conditions to empower researchers in drug development and chemical synthesis.

Understanding the Catalytic Cycle: A Foundation for Success

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like this compound.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a bromo- or iodopyridine derivative would be used, which is then coupled with the boronic acid). This forms a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[8][9]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) PdII_intermediate R¹-Pd(II)L_n-X OxAdd->PdII_intermediate Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product R1R2_final 2-Amino-5-aryl-5-(methylthio)pyridine R1X This compound Derivative (R¹-X) R1X->OxAdd R2B Arylboronic Acid (R²-B(OR)₂) R2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Navigating the Challenges: Aminopyridines and Sulfur-Containing Substrates

The successful coupling of this compound requires careful consideration of its inherent chemical properties:

  • The 2-Aminopyridine Moiety: Primary amines can coordinate to the palladium center, potentially inhibiting catalytic activity.[1][10] However, for some substrates, this coordination can be beneficial, directing the oxidative addition.[10] The choice of a suitable base is critical to mitigate potential N-arylation side reactions and to facilitate the transmetalation step without deactivating the catalyst. In many cases, protection of the amine group is not necessary with the appropriate choice of reaction conditions.[10][11]

  • The Methylthio Group: Sulfur-containing compounds are notorious for their potential to poison palladium catalysts by forming strong coordination complexes with the metal center.[4][12] This can lead to sluggish or incomplete reactions. The selection of a robust catalyst system, often employing electron-rich and sterically hindered phosphine ligands, is crucial to overcome this challenge. These ligands can stabilize the palladium catalyst and promote the desired catalytic turnover.

Optimized Protocol for the Suzuki-Miyaura Coupling of 2-Amino-5-(bromo/iodo)-5-(methylthio)pyridine

This protocol is designed to be a reliable starting point for the coupling of a halogenated precursor of this compound with various arylboronic acids.

Reagents and Equipment
Reagent/EquipmentPurpose
2-Amino-5-(bromo/iodo)-5-(methylthio)pyridineStarting material
Arylboronic acidCoupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]Palladium catalyst
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)Base
1,4-DioxaneOrganic solvent
Water (degassed)Co-solvent
Round-bottom flask or microwave vialReaction vessel
Magnetic stirrer and stir barAgitation
Heating mantle or oil bathTemperature control
Inert atmosphere (Nitrogen or Argon)Prevents catalyst oxidation
Standard glassware for workup and purification
Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 2-Amino-5-(bromo/iodo)-5-(methylthio)pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq). Subsequently, add the degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. The optimal temperature may vary depending on the reactivity of the specific coupling partners.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Amino-5-aryl-5-(methylthio)pyridine.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Quantitative Data and Expected Outcomes

While specific yield data for this compound is not extensively published, data from structurally similar aminopyridines can provide a strong indication of expected outcomes.[13] For the coupling of 5-bromo-2-methylpyridin-3-amine, yields are generally reported in the moderate to good range.[1]

Arylboronic AcidExpected ProductAnticipated Yield Range (%)
Phenylboronic acid2-Amino-5-phenyl-5-(methylthio)pyridine65-85
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-5-(methylthio)pyridine70-90
3-Chlorophenylboronic acid2-Amino-5-(3-chlorophenyl)-5-(methylthio)pyridine60-80
4-(Trifluoromethyl)phenylboronic acid2-Amino-5-(4-(trifluoromethyl)phenyl)-5-(methylthio)pyridine55-75

Note: These are estimated yields based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. By carefully selecting the catalyst, base, and solvent system, the challenges associated with the amino and methylthio functionalities can be effectively overcome. The protocol detailed in this application note provides a solid foundation for researchers to successfully perform this coupling reaction. Further optimization, such as screening of different ligands and bases, may lead to even higher yields and broader substrate scope.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-N Bond Formation in Complex Heterocycles

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and development, where the arylamine motif is a prevalent structural feature in a vast array of pharmaceutical agents.[1] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal chemists.[1]

This document provides a detailed guide to the application of the Buchwald-Hartwig amination for a particularly challenging substrate: 2-Amino-5-(methylthio)pyridine. This molecule presents a unique combination of structural features that require careful consideration for successful C-N bond formation. The presence of a pyridine ring, a primary amino group, and a methylthio moiety introduces potential complications, including catalyst inhibition and competing side reactions.

The pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or undesired reaction pathways.[3] Furthermore, the sulfur atom in the methylthio group is a known poison for palladium catalysts, capable of forming strong coordination complexes that can shut down the catalytic cycle.[4][5] Therefore, a successful protocol for the Buchwald-Hartwig amination of this compound necessitates a carefully optimized set of reaction conditions, including the judicious choice of catalyst, ligand, base, and solvent, to overcome these inherent challenges. This guide will provide a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and a troubleshooting guide to empower researchers to successfully employ this critical transformation.

Mechanistic Overview: The Catalytic Cycle and Key Considerations

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[1][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or pseudohalide), forming a Pd(II)-aryl complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_challenges Challenges with this compound Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Pyridine_N Pyridine N Coordination Pd0->Pyridine_N Inhibition Amino_NH2 Amino Group Coordination Pd0->Amino_NH2 Inhibition Thioether_S Thioether S Poisoning Pd0->Thioether_S Poisoning PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R2NH) PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)L_n(HNR2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n-NR2 Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR2 Red_Elim->Product

References

Use of 2-Amino-5-(methylthio)pyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 2-Amino-5-(methylthio)pyridine in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyridine Scaffold

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern therapeutic discovery, particularly in oncology. Within the vast chemical space explored, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to form key interactions within the ATP-binding pocket of kinases. The quinazoline and thiazolo[4,5-h]quinazoline cores are prominent examples, forming the basis of numerous approved drugs and clinical candidates.[1]

The efficient construction of these complex scaffolds hinges on the selection of appropriately functionalized starting materials. This compound has emerged as a highly strategic building block for this purpose. Its unique arrangement of a nucleophilic amino group, a modifiable methylthio moiety, and the pyridine ring's electronic properties provides a powerful toolkit for medicinal chemists.

This guide provides an in-depth examination of this compound, moving beyond a simple recitation of facts to explain the rationale behind its use. We will detail its physicochemical properties, explore its reactivity in the context of synthesizing advanced thiazolo[4,5-h]quinazoline-based cyclin-dependent kinase (CDK) inhibitors, and provide a detailed, field-tested protocol for its application.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. This compound is a stable, crystalline solid under standard laboratory conditions, but proper handling is essential for safety and reproducibility.

Table 1: Core Data for this compound

PropertyValueSource
CAS Number 77618-99-6[2][3]
Molecular Formula C₆H₈N₂S[2]
Molecular Weight 140.21 g/mol [2]
Appearance White to off-white crystalline solidN/A
Purity Typically ≥97%[4][5]
Storage 4°C, protect from light[2]
SMILES CSC1=CN=C(N)C=C1[2]

Expert Insight on Reactivity: The utility of this molecule stems from two primary reactive sites:

  • 2-Amino Group: This primary amine is a potent nucleophile, making it the key functional group for annulation and cyclization reactions to build the core heterocyclic systems of kinase inhibitors.

  • 5-(methylthio) Group: This group is more than a simple substituent. It subtly modulates the electronics of the pyridine ring and, critically, serves as a handle for further chemical modification. It can be oxidized to the corresponding sulfoxide or sulfone, creating new hydrogen bond acceptors that can be exploited to enhance binding affinity and selectivity for the target kinase.

Application in Thiazolo[4,5-h]quinazoline Synthesis: A Potent Class of CDK Inhibitors

A prime example of this compound's utility is in the synthesis of 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines, a class of compounds that have shown potent, low-nanomolar inhibition of cyclin-dependent kinases (CDKs).[6][7][8] CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them high-value therapeutic targets.

The synthesis leverages the aminopyridine moiety to construct the fused quinazoline ring system, demonstrating a robust and efficient strategy for accessing this privileged scaffold.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Kinase Inhibitor Scaffold A This compound C Condensation & Intramolecular Cyclization A->C Nucleophilic attack B Substituted 2-Chlorothiazole-5- carbaldehyde B->C Forms Schiff base D Aromatization (Oxidation) C->D Intermediate formation E Thiazolo[4,5-h]quinazolin-8-amine Core Structure D->E Final Scaffold

Caption: General workflow for synthesizing a Thiazolo[4,5-h]quinazoline core.

Rationale & Structural Insights: The Role of the Scaffold in Kinase Binding

The choice of the this compound building block is a deliberate design decision rooted in the structural biology of the kinase ATP-binding site. The resulting thiazolo[4,5-h]quinazoline scaffold acts as a "hinge-binder," a critical interaction motif for potent kinase inhibition.

  • Hinge Binding: The nitrogen atoms on the fused pyrimidine ring are perfectly positioned to form two crucial hydrogen bonds with the "hinge region" of the kinase—a short loop of amino acids connecting the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the ATP pocket.

  • SAR Vector: The 2-amino group of the final scaffold provides a vector for introducing various aryl substituents. These groups can be tailored to probe deeper into the pocket, forming additional van der Waals or hydrogen-bonding interactions to enhance potency and selectivity.

  • The Methylthio Advantage: The methylthio group, carried over from the starting material, resides in a solvent-exposed region. As mentioned, its oxidation to a sulfone can introduce a strong hydrogen bond acceptor, potentially interacting with nearby residues or ordered water molecules to significantly boost affinity. X-ray crystallography of related compounds has confirmed this binding mode, validating the initial design rationale.[6]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region Backbone NH Backbone C=O gatekeeper Gatekeeper Residue solvent_front Solvent Front inhibitor Thiazolo[4,5-h]quinazoline Core N-Aryl Group 5-Methylthio Group inhibitor:e->hinge:w H-Bonds (Key Interaction) inhibitor:e->gatekeeper:w Selectivity Pocket Interaction inhibitor:e->solvent_front:w Solvent Exposed; Modification Site

Caption: Schematic of inhibitor binding within a kinase ATP pocket.

Detailed Protocol: Synthesis of a Thiazolo[4,5-h]quinazoline Intermediate

This protocol describes a representative condensation and cyclization reaction to form the core scaffold, adapted from methodologies reported for the synthesis of CDK inhibitors.[6]

Objective: To synthesize a 4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine intermediate via the condensation of this compound with a functionalized chlorothiazole.

Table 2: Materials and Reagents

ReagentCAS No.M.W.AmountMoles
This compound77618-99-6140.211.40 g10.0 mmol
2-chloro-4-methylthiazole-5-carbaldehyde88457-61-2175.631.76 g10.0 mmol
p-Toluenesulfonic acid monohydrate6192-52-5190.22190 mg1.0 mmol
2-Methoxyethanol109-86-476.0950 mL-
Sodium borohydride (NaBH₄)16940-66-237.83454 mg12.0 mmol
Methanol67-56-132.0420 mL-
Step-by-Step Methodology

Part A: Condensation and Cyclization

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.40 g, 10.0 mmol), 2-chloro-4-methylthiazole-5-carbaldehyde (1.76 g, 10.0 mmol), and 2-methoxyethanol (50 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 125 °C) and maintain for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of starting materials.

    • Causality Note: The acid catalyst protonates the aldehyde carbonyl, activating it for nucleophilic attack by the 2-amino group of the pyridine. The high temperature is necessary to drive both the initial imine formation and the subsequent intramolecular nucleophilic aromatic substitution (SNAr) that forms the fused ring system.

  • Cooling: After 16 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the intermediate product is expected to form.

Part B: In-situ Reduction

  • Preparation: Cool the reaction mixture from Part A to 0 °C using an ice-water bath.

  • Reduction: To the stirred slurry, add methanol (20 mL) followed by the portion-wise addition of sodium borohydride (454 mg, 12.0 mmol) over 15 minutes.

    • Causality Note: The initial cyclization product exists in an oxidized quinazolinium form. Sodium borohydride is a gentle reducing agent sufficient to reduce this iminium-like species to the more stable dihydro-quinazoline product. This step is crucial for the stability and isolation of the desired scaffold.

  • Quenching & Isolation: Stir the reaction at room temperature for 1 hour. Quench the reaction by the slow addition of water (50 mL).

  • Filtration: Collect the resulting precipitate by vacuum filtration. Wash the solid with water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to yield the desired 4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine intermediate.

Expected Outcome & Validation:

  • Yield: 65-75%

  • Appearance: Typically a pale yellow to tan solid.

  • Validation: The structure of the product must be confirmed by standard analytical techniques.

    • ¹H NMR: Expect to see characteristic peaks for the aromatic and thiazole protons, as well as a new signal for the CH₂ group in the dihydro-quinazoline ring.

    • Mass Spectrometry (MS): Confirm the expected molecular weight of the product.

Conclusion

This compound is a powerful and versatile reagent in the medicinal chemist's arsenal. Its value extends beyond being a simple amine; it is a carefully designed building block that facilitates the efficient construction of complex, privileged scaffolds like thiazolo[4,5-h]quinazolines. The strategic placement of its functional groups enables robust cyclization strategies and provides crucial vectors for SAR exploration, ultimately accelerating the discovery of potent and selective kinase inhibitors. The protocols and rationale presented here provide a framework for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.

References

Application Notes and Protocols for 2-Amino-5-(methylthio)pyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utility of 2-Amino-5-(methylthio)pyridine as a key intermediate in the synthesis of novel agrochemicals. This document outlines the rationale for its use, detailed synthetic protocols for creating herbicidal compounds, and workflows for biological screening.

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a foundational structural motif in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to act as a versatile synthetic handle have led to its incorporation into numerous commercial products. In the agrochemical sector, derivatives of 2-aminopyridine are prominent in herbicides, insecticides, and fungicides.[2][3]

Notably, the substitution at the 5-position of the pyridine ring plays a crucial role in modulating the biological activity and physicochemical properties of the final compound. For instance, 2-Amino-5-methylpyridine is a well-established intermediate in the synthesis of several commercial herbicides.[4][5][6][7] By analogy, this compound presents itself as a highly promising, yet underexplored, building block for the discovery of new crop protection agents. The introduction of a methylthio group at the 5-position can influence lipophilicity, metabolic stability, and target binding, potentially leading to compounds with enhanced efficacy or a novel spectrum of activity.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis and scale-up.

PropertyValueReference
CAS Number 77618-99-6[8]
Molecular Formula C₆H₈N₂S[8]
Molecular Weight 140.21 g/mol [8]
Appearance Off-white to yellow crystalline powder
Purity ≥97%[8]
Storage 4°C, protect from light

Application in Herbicide Synthesis: Sulfonylurea Derivatives

Sulfonylureas are a major class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The synthesis of sulfonylureas typically involves the reaction of a heterocyclic amine with a sulfonyl isocyanate. This compound is an excellent candidate for the heterocyclic amine component.

Rationale for Synthesis

The objective is to synthesize a library of novel sulfonylurea herbicides based on the this compound scaffold. The variation in the aryl sulfonyl moiety will allow for the exploration of structure-activity relationships (SAR). The presence of the 5-methylthio group is hypothesized to enhance the herbicidal activity and/or modulate the crop selectivity profile compared to existing analogs.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of sulfonylurea herbicides derived from this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening A This compound C Sulfonylurea Product A->C B Aryl Sulfonyl Isocyanate B->C D Crude Product C->D E Purification (Crystallization/Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Herbicidal Activity Assay (in vitro/in vivo) F->G H Crop Selectivity Assay F->H I SAR Analysis G->I H->I

Caption: Workflow for the synthesis and evaluation of sulfonylurea herbicides.

Detailed Protocol: Synthesis of a Representative Sulfonylurea Herbicide

This protocol describes the synthesis of N-(((5-(methylthio)pyridin-2-yl)amino)carbonyl)-2-chlorobenzenesulfonamide, a representative novel sulfonylurea derivative.

Materials:

  • This compound (1.0 eq)

  • 2-Chlorobenzenesulfonyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.1 eq)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM. Stir the mixture until the starting material is fully dissolved.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Isocyanate: In a separate flask, dissolve 2-chlorobenzenesulfonyl isocyanate (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Expected Characterization Data
  • ¹H NMR: Expect to see characteristic peaks for the pyridine ring protons, the methylthio protons, and the aromatic protons of the benzenesulfonamide moiety. The NH protons will likely appear as broad singlets.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching, C=O stretching (of the urea linkage), and S=O stretching (of the sulfonamide).

Application in Insecticide and Fungicide Discovery

The 2-aminopyridine scaffold is also a key component of several insecticides and fungicides. The introduction of a 5-methylthio group can be explored for its potential to modulate the insecticidal or fungicidal spectrum and potency.

General Workflow for Discovery

G cluster_synthesis Library Synthesis cluster_screening Primary Screening cluster_optimization Lead Optimization A This compound C Derivative Library A->C B Diverse Reactants (e.g., acyl chlorides, alkyl halides) B->C D Insecticidal Assay (e.g., against aphids, caterpillars) C->D E Fungicidal Assay (e.g., against various plant pathogens) C->E F Hit Identification D->F E->F G SAR Studies F->G H Lead Compound G->H

Caption: General workflow for insecticide/fungicide discovery.

Potential Synthetic Modifications
  • N-Acylation: Reaction of the 2-amino group with various acyl chlorides to produce a library of amides.

  • N-Alkylation: Introduction of different alkyl or substituted alkyl groups at the 2-amino position.

  • Oxidation of the Thioether: Oxidation of the methylthio group to the corresponding sulfoxide or sulfone can provide derivatives with different electronic and solubility properties.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its structural similarity to established intermediates, combined with the unique properties imparted by the methylthio group, makes it a compelling candidate for lead discovery programs in the herbicide, insecticide, and fungicide domains. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to explore the potential of this valuable chemical intermediate. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged to unlock its full potential in the development of next-generation crop protection solutions.

References

Protocol for the Purification of 2-Amino-5-(methylthio)pyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Gemini Synthesis & Purification Group

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Amino-5-(methylthio)pyridine via recrystallization. Designed for researchers in synthetic chemistry and drug development, this guide moves beyond a simple procedural list, delving into the fundamental principles behind solvent selection, impurity removal, and crystal growth. By grounding the protocol in established chemical principles and providing clear, actionable steps, this document serves as a robust resource for obtaining high-purity this compound, a key intermediate in various synthetic applications. Safety protocols and methods for verifying final purity are also detailed to ensure a reliable and safe laboratory workflow.

Introduction and Scientific Principles

This compound is a substituted pyridine derivative whose utility in pharmaceutical and materials science is growing. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays or material characterizations. Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds.

The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point). Impurities, conversely, should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or completely soluble at room temperature (remaining in the solution, or 'mother liquor', upon cooling). As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution, leaving the soluble impurities behind.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, its structure, containing an aminopyridine core, suggests that it should be handled with significant care. Structurally related compounds like 2-Amino-5-methylpyridine are known to be toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation[1][2]. Therefore, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Ventilation: All steps should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine solid particles.

  • Heat Sources: Use a heating mantle with a stirrer, a steam bath, or a hot plate. Never use an open flame to heat organic solvents, as they are flammable[3].

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.

Materials and Equipment

Materials:

  • Crude this compound

  • Screening Solvents (e.g., Isopropanol, Ethanol, Acetone, Toluene, Hexanes, Water)

  • Activated Carbon (decolorizing charcoal, if needed)

  • Filter Aid (e.g., Celite®, if using activated carbon)

  • Distilled or Deionized Water

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (for refluxing)

  • Stemless or short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Watch glass

  • Spatulas

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Step 1: Preliminary Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for this compound. A systematic screening process is the most reliable method for identifying this solvent.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethanol, toluene, ethyl acetate, water) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be useful as the "soluble" component in a two-solvent system.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point, adding more solvent in small increments until the solid just dissolves[3].

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature, highly soluble when hot, and forms abundant, well-defined crystals upon cooling.

For aminopyridine-type compounds, polar protic solvents like ethanol and isopropanol, or aromatic hydrocarbons like toluene, are often effective starting points[4][5]. A binary (two-solvent) system, such as Ethanol/Water or Toluene/Hexanes, may be required if no single solvent is ideal.

Data Presentation: Solvent Screening Results (Hypothetical)
SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterLowModerateYes, fine needlesPotential candidate, but high water solubility of related amines might lower recovery[5][6].
EthanolModerateHighYes, but only after significant coolingPossible, but recovery may be compromised. Could be the 'good' solvent in a binary system.
IsopropanolLowHighYes, well-formed crystalsExcellent Candidate
TolueneLowHighYes, large prismsExcellent Candidate
HexanesInsolubleInsolubleN/AGood as an anti-solvent in a binary system.
AcetoneHighHighNoUnsuitable.

Based on this hypothetical screening, Isopropanol and Toluene are selected as the most promising single-solvent systems.

Step 2: Detailed Recrystallization Protocol (Using Isopropanol)

This protocol assumes Isopropanol was identified as the optimal solvent.

Workflow Diagram

Recrystallization_Workflow A Start: Weigh Crude This compound B Place in Erlenmeyer Flask with Stir Bar A->B C Add Minimum Amount of Hot Isopropanol to Dissolve B->C D Solution Colored? C->D E Add Activated Carbon, Simmer 2-5 min D->E Yes F Perform Hot Filtration to Remove Impurities/ Carbon D->F No E->F G Allow Filtrate to Cool Slowly to Room Temperature F->G H Cool Further in Ice-Water Bath G->H I Isolate Crystals via Vacuum Filtration H->I J Wash Crystals with Ice-Cold Isopropanol I->J K Dry Crystals Under Vacuum J->K L End: Characterize Pure Product (MP, NMR, HPLC) K->L

Caption: Workflow for the purification of this compound.

Procedural Steps
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 250 mL) equipped with a magnetic stir bar. A flask that is roughly half-full at the end is ideal to prevent solvent evaporation and allow for swirling.

    • Add a small portion of isopropanol (e.g., 20-25 mL) and, with gentle stirring, heat the mixture to a near-boil using a heating mantle.

    • Continue adding hot isopropanol in small portions until the solid completely dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution, as excess solvent will reduce the recovery yield[3].

  • Decolorization (Optional):

    • If the resulting solution is highly colored, it may indicate the presence of colored polymeric or oxidized impurities.

    • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling upon the addition of charcoal.

    • Add a very small amount of activated carbon (approx. 1-2% of the solute's weight) to the solution.

    • Return the flask to the heat source and gently simmer for 2-5 minutes. Avoid prolonged boiling, which can lead to excessive solvent loss or product degradation.

  • Hot Filtration:

    • This step is essential to remove insoluble impurities (and activated carbon, if used).

    • Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask by placing them on the heating mantle or in an oven. This prevents premature crystallization in the funnel.

    • Place a piece of fluted filter paper in the warm funnel.

    • Quickly and carefully pour the hot solution through the filter paper into the pre-heated receiving flask. To minimize product loss, rinse the original flask with a small amount of hot solvent and pass it through the filter[3].

  • Crystallization:

    • Cover the receiving flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold isopropanol.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.

    • Break the vacuum and gently wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any residual mother liquor. Use minimal solvent to avoid redissolving the product.

    • Reapply the vacuum to pull the wash solvent through, continuing for several minutes to air-dry the crystals.

  • Drying:

    • Transfer the crystalline product from the funnel to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 40-50°C, well below the compound's melting point) or, more effectively, in a vacuum desiccator at room temperature.

Verification of Purity

After drying, the purity of the recrystallized this compound should be assessed.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (e.g., < 1-2°C). Compare the experimental value to the literature value if available. Impurities typically depress and broaden the melting range.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical identity and reveal the presence of any remaining impurities.

  • Chromatographic Analysis: HPLC or GC can provide a quantitative measure of purity.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No Crystals Form Too much solvent used; solution is not supersaturated.Re-heat the solution to boil off some of the solvent. Allow to cool again. If still no crystals, scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; compound is precipitating from a supersaturated solution too quickly.Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow it to cool more slowly. Consider using a lower-boiling solvent.
Low Recovery Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing and use it sparingly.
Colored Crystals Decolorizing carbon was not used, or an insufficient amount was used; compound co-crystallized with a colored impurity.Repeat the recrystallization, ensuring the proper use of activated carbon. A second recrystallization may be necessary.

References

Application Note: A Protocol for the Complete ¹H and ¹³C NMR Spectral Assignment of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, step-by-step guide for the unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-5-(methylthio)pyridine. The protocol is designed for researchers in synthetic chemistry, medicinal chemistry, and quality control who require definitive structural verification of this and related heterocyclic compounds. By integrating one-dimensional (¹H, ¹³C) and two-dimensional correlation spectroscopy (COSY, HSQC), this guide details not just the methodology, but the scientific rationale behind each step, ensuring a self-validating and robust assignment. The document includes predicted spectral data based on established chemical shift theory and analysis of analogous structures, providing a reliable benchmark for experimental verification.

Introduction: The Imperative of Unambiguous Structural Elucidation

In the synthesis of novel chemical entities for pharmaceuticals, agrochemicals, or materials science, the definitive confirmation of molecular structure is the bedrock of all subsequent research.[1] An erroneous structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and lead to significant financial and temporal losses. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for the structural elucidation of organic molecules in solution, offering unparalleled insight into the atomic connectivity and chemical environment of the carbon-hydrogen framework.[2]

This compound is a substituted heterocyclic scaffold whose amino and methylthio groups offer versatile handles for further chemical modification. Accurate and complete assignment of its ¹H and ¹³C NMR spectra is the first critical quality checkpoint after synthesis. This document serves as a practical, field-tested guide to achieving this assignment with a high degree of confidence, explaining the causality behind experimental choices to empower the researcher.

Foundational Principles: Substituent Effects in the Pyridine Ring

The chemical shifts of protons and carbons in a pyridine ring are predictably influenced by the electronic nature of its substituents.[3] Understanding these effects is crucial for an initial, rational prediction of the spectrum.

  • Electron-Donating Groups (EDGs): The amino group (-NH₂) at the C2 position is a powerful EDG. Through resonance, it increases electron density primarily at the ortho (C3) and para (C6) positions, causing the attached nuclei to become more shielded and resonate at a higher field (lower ppm).[3]

  • Electron-Withdrawing Nature of Ring Nitrogen: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the ring, particularly from the alpha carbons (C2 and C6), causing them to be deshielded and resonate at a lower field (higher ppm).[1]

  • Methylthio Group (-SCH₃): The sulfur atom has a moderate electronegative character and can also participate in resonance, influencing the electronic environment of the C5 position and the protons on adjacent carbons.

Based on these principles, we can predict a distinct pattern of chemical shifts that will be experimentally verified.

Experimental Workflow and Protocols

A logical, multi-step approach is essential for a definitive assignment. The workflow begins with simple, one-dimensional experiments and escalates to two-dimensional experiments that reveal nuclear connectivity.

Master Workflow for Spectral Assignment

The following diagram outlines the systematic process from sample preparation to final data analysis.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis & Assignment A Dissolve 10-15 mg of sample in 0.6 mL CDCl3 with TMS B Transfer to 5 mm NMR tube A->B C Acquire 1D ¹H Spectrum B->C D Acquire 1D ¹³C{¹H} Spectrum C->D E Acquire 2D ¹H-¹H COSY D->E F Acquire 2D ¹H-¹³C HSQC E->F G Analyze ¹H: Chemical Shift, Integration, Multiplicity F->G H Confirm ¹H-¹H connectivity using COSY cross-peaks G->H I Assign protonated carbons using HSQC correlations H->I J Assign quaternary carbons (HMBC if necessary) I->J K Compile Final Assignment Table J->K

Figure 1: A systematic workflow for the complete NMR assignment of this compound.

Protocol: Sample Preparation

Rationale: High-quality data requires a pure, homogeneous sample in an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has minimal, well-characterized residual peaks. Tetramethylsilane (TMS) is added as the universal internal reference (0.00 ppm).[4]

Methodology:

  • Weighing: Accurately weigh 10-15 mg of high-purity (>98%) this compound into a clean, dry vial.

  • Solvent Addition: Add 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS using a calibrated pipette.

  • Dissolution: Vortex the vial for 30 seconds or until the solid is completely dissolved. The solution should be clear and particulate-free.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Protocol: NMR Instrument Parameters (400 MHz Spectrometer)

Rationale: The following parameters are optimized for a standard 400 MHz spectrometer to provide good resolution and sensitivity in a reasonable timeframe.

Experiment Pulse Program Key Parameters Purpose & Justification
¹H NMR zg30Scans: 16Relaxation Delay (D1): 2 sProvides a quantitative overview of all proton environments. A 2s delay ensures proper T1 relaxation for accurate integration.[5]
¹³C{¹H} NMR zgpg30Scans: 1024Relaxation Delay (D1): 2 sDetects all unique carbon environments as singlets (due to proton decoupling). More scans are needed due to the low natural abundance (~1.1%) of ¹³C.[4]
¹H-¹H COSY cosygpqfScans per increment: 2Increments: 256Identifies protons that are spin-spin coupled (typically 2-3 bonds apart). Essential for mapping the proton connectivity around the pyridine ring.
¹H-¹³C HSQC hsqcedetgpsisp2.3Scans per increment: 8Increments: 256Correlates each proton directly with the carbon atom to which it is attached (one-bond ¹H-¹³C correlation). This is the most powerful experiment for definitive C-H assignment.[3]

Spectral Analysis and Predicted Assignment

The following is a detailed, predictive assignment based on established chemical shift principles and data from analogous compounds like 2-amino-5-methylpyridine.[6][7] This serves as the hypothesis to be confirmed by the acquired experimental data.

Molecular Structure and Numbering

Figure 2: IUPAC numbering and atom types for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • H6 (δ ≈ 8.1 ppm, doublet, 1H): This proton is ortho to the electron-withdrawing ring nitrogen, making it the most deshielded aromatic proton. It will appear as a doublet due to coupling with H4 across the sulfur-bearing C5 (⁴J).

  • H4 (δ ≈ 7.5 ppm, doublet of doublets, 1H): This proton is coupled to both H3 (³J, ortho-coupling, ~8-9 Hz) and H6 (⁴J, meta-coupling, ~2-3 Hz), resulting in a doublet of doublets.

  • H3 (δ ≈ 6.5 ppm, doublet, 1H): This proton is ortho to the strongly electron-donating amino group, making it the most shielded aromatic proton. It will appear as a doublet from its coupling to H4.

  • -NH₂ (δ ≈ 4.6 ppm, broad singlet, 2H): The amino protons typically appear as a broad singlet that integrates to 2H. The broadness is due to quadrupolar effects from the ¹⁴N nucleus and potential chemical exchange.

  • -SCH₃ (δ ≈ 2.5 ppm, singlet, 3H): This sharp singlet integrating to 3H is characteristic of the methylthio group protons.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
  • C2 (δ ≈ 158.5 ppm): This quaternary carbon is bonded to two nitrogen atoms (ring and amino), causing extreme deshielding. It will show no correlation in an HSQC spectrum.

  • C6 (δ ≈ 149.5 ppm): This CH carbon is adjacent to the ring nitrogen, resulting in a significant downfield shift. It will correlate with the H6 proton (δ ≈ 8.1 ppm) in the HSQC spectrum.

  • C4 (δ ≈ 138.2 ppm): A standard aromatic CH carbon. It will correlate with the H4 proton (δ ≈ 7.5 ppm) in the HSQC spectrum.

  • C5 (δ ≈ 121.8 ppm): This quaternary carbon is bonded to the sulfur atom. Its chemical shift is moderately downfield. It will not have a corresponding peak in the HSQC spectrum.

  • C3 (δ ≈ 109.3 ppm): This CH carbon is strongly shielded by the ortho-amino group, causing it to appear significantly upfield. It will correlate with the H3 proton (δ ≈ 6.5 ppm) in the HSQC spectrum.

  • C7 (-SCH₃) (δ ≈ 15.8 ppm): This methyl carbon appears in the typical aliphatic region. It will correlate with the methyl protons (δ ≈ 2.5 ppm) in the HSQC spectrum.

Data Interpretation: A Self-Validating System

The power of this workflow lies in how the experiments cross-validate each other.

  • ¹H NMR Analysis: Assign protons based on predicted chemical shift, integration (number of protons), and multiplicity (splitting pattern).

  • COSY Confirmation: The COSY spectrum must show a cross-peak between H3 and H4, and between H4 and H6. This confirms the H3-C3-C4-H4 connectivity and the through-space relationship of H4 and H6. The absence of a COSY correlation between H3 and H6 confirms their meta relationship.

  • HSQC Assignment: The HSQC spectrum provides the final, unambiguous link. The assigned protons from the ¹H spectrum must correlate to the predicted carbon signals. For example, the most downfield aromatic proton signal (~8.1 ppm) must show a cross-peak to the most downfield CH carbon signal (~149.5 ppm), definitively assigning both as H6 and C6.

Summary of Predicted Assignments

This table consolidates the predicted data, which should be used as a reference to compare against the experimentally acquired spectra.

Table 1. Predicted ¹H and ¹³C NMR Assignments for this compound in CDCl₃

Atom Position¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) ¹H Multiplicity Expected ¹H-¹³C HSQC Correlation
C2~158.5--None (Quaternary)
C3~109.3~6.5dYes
C4~138.2~7.5ddYes
C5~121.8--None (Quaternary)
C6~149.5~8.1dYes
C7 (-SCH₃)~15.8~2.5sYes
-NH₂-~4.6br sNo

Multiplicity codes: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Conclusion

This application note has outlined a robust and scientifically-grounded workflow for the complete ¹H and ¹³C NMR spectral assignment of this compound. By combining predictive analysis based on established chemical principles with a systematic series of 1D and 2D NMR experiments, researchers can achieve an unambiguous and self-validating structural confirmation. Adherence to these detailed protocols will ensure high-quality, reproducible data essential for the integrity of any research or development program.

References

High-Resolution Mass Spectrometry Analysis of 2-Amino-5-(methylthio)pyridine: A Comprehensive Protocol for Identification and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust methodology for the analysis of 2-Amino-5-(methylthio)pyridine using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). This compound (MW: 140.21 g/mol , Formula: C₆H₈N₂S) is a heterocyclic amine containing a pyridine core, an amino group, and a methylthio substituent, making it a potentially valuable building block in pharmaceutical and agrochemical synthesis.[1][][3] Accurate identification and structural confirmation are critical for quality control, impurity profiling, and metabolism studies. This guide presents a self-validating protocol encompassing sample preparation, optimized LC-HRMS conditions, and in-depth data analysis, including accurate mass measurement, isotopic pattern confirmation, and structural elucidation via tandem mass spectrometry (MS/MS). The causality behind key experimental choices is explained to provide a framework for adapting this method to similar small molecules.

Introduction

The structural characterization of novel chemical entities and synthetic intermediates is a cornerstone of modern drug development and chemical research. This compound, a sulfur-containing pyridine derivative, represents a class of compounds with significant potential, analogous to other substituted pyridines used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] The presence of readily functionalizable amino and methylthio groups on a pyridine scaffold offers versatile opportunities for synthetic elaboration.

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification of molecular structures, offering exceptional mass accuracy and resolving power.[6] Unlike unit resolution mass spectrometry, HRMS provides mass measurements typically within 5 ppm of the theoretical mass, enabling the confident determination of a compound's elemental composition.[7][8] When coupled with liquid chromatography for sample introduction and tandem MS for fragmentation analysis, LC-HRMS becomes a powerful tool for definitive structural elucidation.[9]

This document serves as an authoritative guide for researchers, outlining a complete workflow for the analysis of this compound. The objective is to provide not just a protocol, but a deeper understanding of the analytical strategy, empowering scientists to confidently identify and characterize this and other related small molecules.

Materials and Methods

Reagents and Chemicals
  • Analyte: this compound standard (≥97% purity)

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

  • Additives: LC-MS grade formic acid (FA)

  • Gases: High-purity nitrogen (>99.9%) for desolvation and collision

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the chromatographic system and to ensure a concentration suitable for detection without saturating the instrument.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Transfer it to a 1.0 mL volumetric flask. Dissolve and bring to volume with methanol.

    • Expert Insight: Methanol is chosen as the primary solvent due to its ability to dissolve a wide range of organic compounds and its high volatility, which is advantageous for electrospray ionization.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a diluent of 50:50 acetonitrile:water with 0.1% formic acid.

    • Expert Insight: The diluent should mirror the initial mobile phase conditions to ensure good peak shape upon injection. The addition of formic acid acidifies the sample, promoting the protonation of the analyte before it enters the mass spectrometer, which is crucial for efficient ionization in positive mode.

Instrumentation

Analysis is performed on a high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ Hybrid Quadrupole-Orbitrap™ mass spectrometer, coupled to a UHPLC system.[10]

Chromatographic Conditions: Achieving Optimal Separation

For polar, ionizable compounds like this compound, a reversed-phase separation on a C18 column with an acidic mobile phase modifier is a robust starting point. This approach ensures retention and sharp, symmetrical peaks.[11][12]

ParameterConditionJustification
Column C18, 2.1 x 100 mm, 1.8 µm particle sizeProvides excellent resolving power and efficiency for small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier promotes analyte protonation and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.3 mL/minCompatible with ESI-MS and standard 2.1 mm ID columns.
Injection Volume 2 µLA small volume prevents column overloading and peak distortion.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak symmetry and run-to-run reproducibility.
Gradient 5% B for 1 min, ramp to 95% B in 7 min, hold for 2 min, re-equilibrateA gradient elution ensures that the analyte is eluted as a sharp peak and that any potential, less polar impurities are also effectively separated and washed from the column.
Mass Spectrometry Conditions: Unveiling the Molecular Identity

The parameters below are optimized for sensitive detection and accurate mass measurement in positive ion mode.

ParameterSettingJustification
Ionization Mode Heated Electrospray Ionization (HESI), PositiveThe two basic nitrogen atoms (amino group and pyridine ring) are readily protonated in the acidic mobile phase, making positive mode ESI highly efficient for this molecule.
Spray Voltage 3.5 kVOptimal voltage for stable spray and efficient ion generation.
Sheath/Aux Gas Flow Rate 40 / 10 (arbitrary units)Facilitates desolvation of the ESI droplets.
Capillary Temperature 320 °CEnsures complete desolvation of ions before they enter the mass analyzer.
Full Scan (MS1) Resolution 70,000 FWHMHigh resolution is essential to achieve the mass accuracy required for elemental composition determination.[8]
Full Scan (MS1) Mass Range m/z 50 - 500A targeted range that includes the precursor ion and potential low-mass fragments or impurities.
MS/MS (dd-MS2) Resolution 17,500 FWHMSufficient resolution to determine the accurate mass of fragment ions.
Collision Energy (HCD) Stepped NCE: 15, 30, 45Using multiple collision energies ensures a wide range of fragments are generated, from gentle (loss of small groups) to more extensive fragmentation, providing richer structural information.

Data Acquisition and Processing

A systematic workflow ensures that high-quality data is acquired and processed to yield a confident identification.

Data Acquisition and Processing Workflow

The following diagram illustrates the logical steps from sample injection to final compound confirmation.

G cluster_acq Data Acquisition cluster_proc Data Processing cluster_confirm Confirmation inj 1. Inject Sample into LC-HRMS fs 2. Acquire Full Scan HRMS Data (MS1) inj->fs msms 3. Trigger MS/MS Scans on Precursor Ion (dd-MS2) fs->msms xic 4. Extract Ion Chromatogram (XIC) msms->xic am 5. Determine Accurate Mass & Elemental Composition xic->am ip 6. Analyze Isotopic Pattern am->ip fa 7. Analyze MS/MS Fragmentation Spectrum am->fa confirm Confident Identification ip->confirm se 8. Propose Structure & Fragmentation Pathway fa->se se->confirm

Caption: Workflow for HRMS-based small molecule identification.

Results and Discussion

Accurate Mass and Elemental Composition

The first step in identification is confirming the elemental formula. The protonated molecule [M+H]⁺ is used for this determination.

ParameterValue
Elemental Formula C₆H₈N₂S
Theoretical Mass [M] 140.04082
Theoretical m/z [M+H]⁺ 141.04864
Observed m/z [M+H]⁺ 141.04851
Mass Error -0.92 ppm

The observed mass error of less than 1 ppm provides very high confidence in the assigned elemental formula of C₆H₈N₂S, which is a primary advantage of HRMS analysis.[6]

Isotopic Pattern Analysis: The Sulfur Signature

A key feature of sulfur-containing compounds is the presence of the ³⁴S isotope, which has a natural abundance of approximately 4.2%.[13] This results in a characteristic M+2 peak in the mass spectrum that is roughly 4.4% of the monoisotopic (M) peak's intensity (4.2% from ³⁴S plus minor contributions from ¹³C₂). The high resolution of the instrument allows for the clear separation of the [M+H]⁺ and [[M+2]+H]⁺ isotopic peaks, and the observed ratio should align closely with the theoretical prediction, serving as a crucial validation point for the presence of a sulfur atom.

Structural Elucidation through Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) provides a molecular fingerprint by breaking the precursor ion into smaller, structurally significant fragment ions. Analysis of these fragments allows for the confirmation of the compound's structure. For this compound, the protonation is expected to occur on one of the basic nitrogen atoms.

Major Observed Fragment Ions:

Observed m/zProposed FormulaProposed LossProposed Structure/Fragment Name
126.0250C₅H₅N₂S⁺-CH₃Loss of a methyl radical from the methylthio group
94.0423C₅H₆N₂⁺-SCH₃Cleavage of the C-S bond, loss of the methylthio radical
79.0372C₅H₅N⁺-SCH₃, -NH₂Loss of the methylthio radical followed by loss of the amino group

Proposed Fragmentation Pathway:

The fragmentation is initiated from the protonated precursor ion (m/z 141.0486). The primary cleavage events involve the relatively weak C-S and S-C bonds of the methylthio group, which is a common fragmentation behavior for organosulfur compounds.[14][15]

G parent [M+H]⁺ m/z 141.0486 C₆H₉N₂S⁺ frag1 m/z 126.0250 C₅H₆N₂S⁺ parent->frag1 - •CH₃ frag2 m/z 94.0423 C₅H₆N₂⁺ parent->frag2 - •SCH₃ frag3 m/z 79.0372 C₅H₅N⁺ frag2->frag3 - •NH₂

Caption: Proposed fragmentation pathway for this compound.

The logical fragmentation cascade—initial loss of the methyl or methylthio group followed by further fragmentation of the pyridine ring—strongly supports the assigned structure.

Conclusion

This application note details a comprehensive and reliable LC-HRMS method for the identification and structural characterization of this compound. By leveraging high-resolution accurate mass measurement, isotopic pattern analysis, and systematic fragmentation studies, this protocol provides an unambiguous confirmation of the compound's elemental composition and structure. The explained causality behind the chromatographic and spectrometric parameters provides a solid foundation for researchers to adapt this method for the analysis of other novel small molecules, ensuring data of the highest quality and confidence in drug discovery and development workflows.

References

Application Notes and Protocols for the Large-Scale Production of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-(methylthio)pyridine

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its unique structural motif, featuring a pyridine ring substituted with both an amino and a methylthio group, allows for diverse chemical modifications, making it a valuable building block in drug discovery and development. Notably, it has been investigated as a key component in agents for the inhibition of cell proliferation.[] The efficient and scalable production of this compound is therefore of critical importance for the pharmaceutical and chemical industries. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and industrially viable synthetic route.

Synthetic Strategy: A Two-Step Approach from 2-Aminopyridine

The most practical and scalable approach for the synthesis of this compound commences with the readily available starting material, 2-aminopyridine. The overall strategy involves two key transformations:

  • Electrophilic Bromination: Regioselective bromination of 2-aminopyridine at the 5-position to yield 2-amino-5-bromopyridine.

  • Nucleophilic Aromatic Substitution: Introduction of the methylthio group via substitution of the bromine atom with a suitable sulfur nucleophile.

This approach is favored for its use of relatively inexpensive starting materials, straightforward reaction sequences, and amenability to large-scale production with consistent yields and purity.

G A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Electrophilic Bromination C This compound B->C Nucleophilic Aromatic Substitution (with a methylthio source) G cluster_0 Reaction Components A 2-Amino-5-bromopyridine D Nucleophilic Aromatic Substitution A->D B Sodium Thiomethoxide B->D C Polar Aprotic Solvent (e.g., DMF) C->D E This compound D->E F Sodium Bromide (byproduct) D->F

References

Troubleshooting & Optimization

Common side products in the synthesis of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to solve challenges in your own laboratory.

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 2-amino-5-halopyridine, such as 2-amino-5-bromopyridine, with a methylthiolate source like sodium thiomethoxide. While seemingly straightforward, this pathway is prone to the formation of several side products that can complicate purification and reduce yields. This guide will walk you through identifying and mitigating these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on mechanistic insights.

Question 1: I've successfully synthesized my product, but my NMR and Mass Spec data show an unexpected isomeric impurity. What is it and where did it come from?

Answer:

This is the most frequently encountered issue. The isomeric impurity is almost certainly 2-Amino-3-(methylthio)pyridine . Its origin is not from an undesired reaction pathway of your main synthesis, but rather from an impurity present in your starting material, 2-amino-5-bromopyridine.

Causality and Mechanism:

The electrophilic bromination of 2-aminopyridine, the precursor to your starting material, is not perfectly regioselective.[1] While the 5-position is the major site of attack, a small amount of bromination occurs at the 3-position, yielding 2-amino-3-bromopyridine. This isomeric impurity is often carried through into your starting material. During the SNAr reaction, both the 5-bromo and 3-bromo isomers react with the methylthiolate nucleophile to produce their corresponding methylthio-substituted products.

Troubleshooting and Solutions:

  • Analyze Your Starting Material: Before starting your reaction, run a high-quality 1H NMR or GC-MS on your 2-amino-5-bromopyridine to quantify the level of the 3-bromo isomer.

  • Purify the Starting Material: If the isomeric impurity level is unacceptable (>1-2%), purify the 2-amino-5-bromopyridine via recrystallization or column chromatography before use.

  • Optimize Final Purification: These isomers can be difficult to separate. A careful column chromatography with a shallow gradient (e.g., ethyl acetate in hexanes) is often required. Monitor fractions carefully by TLC.

Question 2: My reaction yield is very low, and I see significant starting material consumption, but not a corresponding amount of product. What other reactions could be happening?

Answer:

Low mass balance is often attributable to side reactions involving the nucleophile. The primary suspect is the oxidation of the thiomethoxide reagent.

Causality and Mechanism:

Sodium thiomethoxide (NaSMe) is a potent nucleophile but is also easily oxidized, especially in the presence of trace oxygen. Two thiomethoxide anions can be oxidized to form dimethyl disulfide (DMDS), a volatile and neutral molecule. This process consumes your nucleophile, preventing it from reacting with the pyridine substrate and leading to a stalled or low-yielding reaction.

Troubleshooting and Solutions:

  • Ensure Inert Atmosphere: This is critical. Use a robust inert atmosphere (Nitrogen or Argon) throughout the entire process. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas or using several freeze-pump-thaw cycles.

  • Use High-Quality Reagents: Use fresh, high-purity sodium thiomethoxide. Older bottles may have significant oxidation from repeated openings.

  • Monitor Reagent Addition: Add the sodium thiomethoxide portion-wise or as a solution via syringe to a heated solution of the substrate to ensure it reacts quickly rather than degrading.

Question 3: My reaction produces a significant amount of a dark, insoluble solid, and my desired product is contaminated. What is this byproduct?

Answer:

While less common in SNAr, the formation of dark, polymeric, or high-molecular-weight byproducts can occur, especially if transition metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig C-S coupling) is used as an alternative synthetic route. These are often the result of homocoupling.

Causality and Mechanism:

In a palladium-catalyzed cycle, the oxidative addition of the aryl halide to the Pd(0) catalyst can be followed by a competing reaction where two of the resulting Pd(II)-aryl complexes react with each other (transmetalation and reductive elimination) to form a biaryl (or in this case, a bipyridyl) species. This leads to the formation of 5,5'-bis(2-aminopyridine) derivatives.

Troubleshooting and Solutions:

  • Optimize Ligand and Base: For Buchwald-Hartwig reactions, the choice of ligand and base is critical to favor the desired C-S bond formation over homocoupling.[2][3] Screen different phosphine ligands (e.g., Xantphos, dppf) and bases (e.g., NaOtBu, Cs2CO3).

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling relative to the desired catalytic cycle.

  • Purification: These homocoupled products are typically much less polar and have lower solubility than the desired product. They can often be removed by trituration of the crude solid with a suitable solvent (like ether or ethyl acetate) or by filtration.

Summary of Potential Side Products

Side ProductChemical NameSource / CauseKey Analytical Signature (MS)
Isomeric Impurity 2-Amino-3-(methylthio)pyridineImpurity in 2-amino-5-bromopyridine starting material.m/z identical to the main product. Differentiated by NMR or chromatographic retention time.
Oxidation Product Dimethyl disulfide (DMDS)Oxidation of the sodium thiomethoxide nucleophile.m/z = 94.19. Often lost during workup but its formation consumes the reagent.
Homocoupling Product 5,5'-bis(2-aminopyridine) derivativePalladium-catalyzed side reaction (Buchwald-Hartwig).m/z significantly higher than the product (e.g., ~186 for the parent bipyridine).
Hydrolysis Product 2-Amino-5-hydroxypyridineReaction with trace water in the solvent or reagents.m/z = 110.11.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for a successful SNAr synthesis of this compound?

A1: The three most critical parameters are:

  • Purity of Starting Material: As discussed, isomeric purity of the 2-amino-5-halopyridine is paramount to prevent inseparable impurities in the final product.

  • Inert Atmosphere: The thiomethoxide nucleophile is highly sensitive to oxygen. A rigorously maintained inert atmosphere is non-negotiable to prevent its oxidative degradation to dimethyl disulfide.

  • Anhydrous Conditions: Use dry solvents and reagents. Water can lead to hydrolysis byproducts and can affect the solubility and reactivity of the anionic nucleophile.

Q2: How can I effectively purify the final product away from the 2-amino-3-(methylthio)pyridine isomer?

A2: Separation is challenging due to their similar polarities.

  • Column Chromatography: This is the most reliable method. Use a high-quality silica gel and a shallow, slow gradient of a polar solvent (e.g., 10% to 40% Ethyl Acetate in Hexanes). Collect small fractions and analyze them by TLC or LC-MS before combining.

  • Recrystallization: This is less likely to be effective unless the isomeric impurity is present at very low levels (<2-3%). You may enrich the desired product, but complete removal is difficult.

Q3: Are there alternative synthetic routes that might avoid these specific side products?

A3: Yes, a potential alternative is the Buchwald-Hartwig C-S coupling reaction .[2][4] This would involve coupling 2-amino-5-bromopyridine with methanethiol using a palladium catalyst and a suitable phosphine ligand. While this avoids issues with pre-formed sodium thiomethoxide, it introduces its own set of potential side products, such as aryl halide reduction and homocoupling, as discussed in the troubleshooting section. The choice of route depends on the specific challenges you are facing and the resources available.

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for separating the desired this compound from its common 3-isomer impurity.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Glass column, flasks, and TLC plates

Procedure:

  • Prepare the Sample: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel (approx. 2-3x the mass of your crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method provides superior separation.

  • Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., 95:5 Hexanes:EtOAc) and carefully pack the column, ensuring no air bubbles are trapped. The amount of silica should be 50-100 times the mass of your crude product.

  • Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).

  • Run the Gradient: Gradually and slowly increase the polarity of the mobile phase. For example:

    • 2 column volumes of 95:5 Hexanes:EtOAc

    • 2 column volumes of 90:10 Hexanes:EtOAc

    • Increase the EtOAc percentage by 2-5% every 1-2 column volumes thereafter.

  • Monitor Fractions: Collect small fractions (e.g., 10-20 mL) and monitor them carefully by TLC, staining with a suitable agent (e.g., potassium permanganate). The two isomers will likely have very close Rf values.

  • Combine and Concentrate: Once the fractions are analyzed, combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Amino-5-(methylthio)pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Amino-5-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this particularly demanding substrate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

The unique structure of this compound presents a tripartite challenge for catalyst stability and activity. The pyridine nitrogen, the 2-amino group, and the 5-methylthio group can all interact with and deactivate common palladium catalysts, making catalyst loading and system selection a critical optimization parameter.[1][2][3][4] This guide addresses these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving very low yields?

A1: The difficulty arises from three specific functionalities within the molecule that act as potent catalyst inhibitors:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, potentially sequestering the catalyst and preventing it from participating in the catalytic cycle.[3][5]

  • 2-Amino Group: Similar to the pyridine nitrogen, the exocyclic amino group can also act as a ligand, leading to catalyst deactivation. The electron-donating nature of this group also reduces the reactivity of the C-X bond (where X is a halide) towards the crucial oxidative addition step.[3][4]

  • 5-Methylthio Group (Thioether): This is often the most significant challenge. Sulfur compounds are well-known poisons for palladium catalysts.[1] The sulfur atom can irreversibly bind to the palladium surface or metal center, forming stable, catalytically inactive palladium sulfide complexes.[1]

The combination of these three features makes this substrate exceptionally prone to catalyst deactivation, requiring carefully tailored reaction conditions.

Q2: What is a realistic starting catalyst loading for reactions with this substrate?

A2: For challenging substrates like this compound, a higher initial catalyst loading is advisable compared to simpler aryl halides. A typical starting point for optimization is 2-5 mol% of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2][4] While loadings as low as 1 mol% might be achievable after extensive optimization, starting in the 2-5 mol% range provides a better chance of observing product formation and overcoming initial catalyst inhibition.[4] Attempting to use very low catalyst loadings from the outset is a common cause of reaction failure.

Q3: Which palladium catalysts and ligands are most effective for overcoming the inhibitory effects of this substrate?

A3: The key is to use a catalyst system that is both highly active and resistant to poisoning. This is typically achieved by pairing a palladium source with bulky, electron-rich phosphine ligands.

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended.[4][6] Their steric bulk helps to promote the reductive elimination step and can physically hinder the substrate's inhibitory groups from strongly coordinating to the palladium center.[4]

  • Recommended Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3/G4 ) is often more reliable than generating the active catalyst in situ from a simple salt like Pd(OAc)₂.[7][8] These precatalysts are designed for robust and efficient generation of the active LPd(0) species, which is crucial when dealing with inhibitory substrates.[7][9]

Q4: How exactly does the methylthio group deactivate the palladium catalyst?

A4: The deactivation mechanism involves the strong chemical adsorption (chemisorption) of the sulfur atom onto the palladium metal center.[1] This process blocks the active sites required for the catalytic cycle. The interaction can be so strong that it leads to the formation of highly stable palladium-sulfur bonds, effectively removing the palladium from the reaction. In some cases, this can result in the formation of palladium sulfide (PdS), which is catalytically inert.[1]

Troubleshooting Guide: Specific Scenarios

This section addresses specific experimental outcomes and provides actionable solutions.

Issue 1: I see no product formation, only starting material.

  • Potential Cause: Severe and immediate catalyst deactivation. The initial concentration of the active catalyst is insufficient to overcome the combined inhibitory effects of the substrate's nitrogen and sulfur atoms.

  • Recommended Solutions:

    • Increase Catalyst Loading: This is the most direct approach. Increase the catalyst loading incrementally, for example, from 2 mol% to 5 mol%, and in very difficult cases, up to 10 mol%.

    • Switch to a More Robust Ligand System: If you are using a traditional ligand like PPh₃, it is likely insufficient. Switch to a bulky, electron-rich Buchwald-type ligand like XPhos or RuPhos, paired with a suitable palladium source or as a precatalyst.[4][6]

    • Verify Reagent Purity: Ensure all reagents, especially the substrate and coupling partner, are pure. Solvents must be anhydrous and thoroughly degassed, as oxygen can also contribute to catalyst decomposition.[7]

Issue 2: The reaction starts (TLC/LC-MS shows some product), but it stalls after 10-20% conversion.

  • Potential Cause: Progressive catalyst deactivation. The catalyst is initially active but is slowly being poisoned by the substrate over the course of the reaction. The catalyst half-life under the reaction conditions is too short to achieve full conversion.

  • Recommended Solutions:

    • Staged Catalyst Addition: Instead of adding all the catalyst at the beginning, try adding it in portions. For example, add half the catalyst at the start of the reaction and the other half after 1-2 hours.

    • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Lowering the temperature (e.g., from 110 °C to 90 °C) and extending the reaction time may preserve the catalyst's activity for longer.[2]

    • Optimize the Ligand-to-Palladium Ratio: For in situ preparations, a ligand-to-palladium ratio of 1.5:1 or 2:1 can sometimes stabilize the catalytic species. Screen different ratios to find the optimal balance.[2]

Issue 3: I am observing significant amounts of side products, such as homocoupling of my coupling partner.

  • Potential Cause: An imbalance in the rates of the catalytic cycle steps, or the presence of oxygen. Homocoupling of boronic acids, for instance, can be promoted by oxygen.[7]

  • Recommended Solutions:

    • Ensure Rigorous Inert Conditions: This cannot be overstated. Use a glovebox for reaction setup. Ensure solvents are freshly degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[7][10]

    • Re-evaluate the Base: The choice of base is critical. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required.[11] An inappropriate base can lead to side reactions.

Data Presentation & Recommended Conditions

The following tables provide a starting point for your experimental design. Optimization will likely be required for your specific coupling partners.

Table 1: Recommended Starting Conditions for Cross-Coupling of this compound Derivatives

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos or SPhosRuPhos or BrettPhos
Precatalyst Option XPhos Pd G3/G4RuPhos Pd G3
Catalyst Loading 2 - 5 mol% 2 - 5 mol%
Ligand:Pd Ratio 1.5:1 to 2:1 (if not using precatalyst)1.5:1 to 2:1 (if not using precatalyst)
Base (equiv.) K₃PO₄ or Cs₂CO₃ (2 - 3 equiv.)NaOt-Bu or LHMDS (1.5 - 2 equiv.)[6]
Solvent Toluene, 1,4-Dioxane, or CPMEToluene or CPME
Temperature 90 - 110 °C90 - 110 °C
Concentration 0.1 - 0.2 M0.1 - 0.2 M

Table 2: Ligand Selection Guide for Mitigating Catalyst Inhibition

Ligand TypeExample(s)Rationale for Use
Bulky Biarylphosphines XPhos, RuPhos, SPhosSteric bulk accelerates reductive elimination and disfavors coordination of inhibitory N/S groups. High electron density promotes oxidative addition.[4][12]
N-Heterocyclic Carbenes (NHCs) IPr, IMes (in PEPPSI™ precatalysts)Form very strong bonds to palladium, creating robust catalysts that are resistant to ligand dissociation and decomposition.[10][13]
Bidentate Phosphines Xantphos, dppfCan chelate the metal center, providing extra stability. Less common for such challenging substrates but can be effective in specific cases.[12]

Visualizations & Workflows

To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle, the mechanism of inhibition, and a logical troubleshooting workflow.

G cluster_inhibition Inhibition Pathways pd0 Active LPd(0) Catalyst oa_complex Oxidative Addition Complex L(Ar)Pd(II)-X pd0->oa_complex 1. Oxidative Addition (+ Ar-X) deactivated_pd Deactivated Catalyst (Pd-N or Pd-S Complex) pd0->deactivated_pd Removes catalyst from cycle trans_complex Transmetalation Complex L(Ar)Pd(II)-R oa_complex->trans_complex 2. Transmetalation (+ R-M) trans_complex->re_entry 3. Reductive Elimination product Product Ar-R re_entry->product inhibitor This compound (Substrate with N, S) inhibitor->deactivated_pd Coordination/ Poisoning G start Reaction Failed (Low or No Conversion) q1 What was the catalyst loading? start->q1 q1->low_load < 2 mol% q1->high_load ≥ 2 mol% sol1 ACTION: Increase loading to 3-5 mol% q2 What ligand was used? q2->weak_ligand Traditional q2->strong_ligand Buchwald-type sol2 ACTION: Switch to Buchwald ligand (e.g., XPhos, RuPhos) q3 Were conditions strictly inert? q3->not_inert No / Unsure q3->is_inert Yes sol3 ACTION: Improve inert technique (Glovebox, degassed solvents) sol4 CONSIDER: - Staged catalyst addition - Screen different bases/solvents - Use a precatalyst

References

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the intricacies of Suzuki-Miyaura cross-coupling reactions with 2-Amino-5-(methylthio)pyridine. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or resulting in low yields?

A1: Low yields or reaction failure with this substrate are common and can often be attributed to its inherent electronic properties. The 2-amino and 5-methylthio groups are both electron-donating, which can decrease the reactivity of the carbon-halogen bond toward the crucial oxidative addition step in the catalytic cycle.[1][2] Furthermore, the lone pairs of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][3][4] Key areas to investigate include your catalyst system, base selection, and reaction conditions.

Q2: What are the most common side reactions I should be aware of, and how can I minimize them?

A2: Several side reactions can compete with your desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[1][5] It is often promoted by aqueous conditions and can be a significant issue.[1][5] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1][6]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[3] This is often exacerbated by the presence of oxygen, so thorough degassing of your solvents and reaction mixture is critical.[2][3]

  • Dehalogenation: The starting halide can be replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[2][3] Screening different bases and solvents may help mitigate this issue.[2]

Q3: Can the free amino group on my pyridine interfere with the reaction?

A3: Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, leading to inhibition.[2] While many successful protocols for unprotected aminopyridines exist, they often require specific, bulky ligands to prevent this coordination. In some challenging cases, protection of the amino group may be necessary, though this adds extra steps to the synthesis.

In-Depth Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may be encountering in the lab.

Symptom 1: No Reaction or Very Low Conversion

If your starting materials remain largely unreacted, it's crucial to systematically evaluate each component of your reaction setup.

  • Inactive Catalyst System: The oxidative addition step is often the rate-limiting step, especially with electron-rich heteroaryl halides.

    • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[7] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[1][8][9] These ligands promote the oxidative addition step and stabilize the active catalytic species.[8][10]

    • Palladium Precursor: Ensure your palladium source, like Pd(OAc)₂ or Pd₂(dba)₃, is of good quality. Consider using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) which can provide a more active and stable catalytic species.[1]

    • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure you have thoroughly degassed your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[7]

  • Inappropriate Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[7][11]

    • Base Strength and Solubility: If the base is too weak, old, or not sufficiently soluble in your reaction medium, the reaction may not proceed. For less reactive halides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[3][7]

    • Water Content: The amount of water can be critical. While some Suzuki reactions benefit from aqueous media, anhydrous conditions with certain bases like K₃PO₄ might need a small, controlled amount of water to function effectively.[7] Conversely, too much water can promote protodeboronation.[7]

  • Sub-optimal Temperature: These couplings often require higher reaction temperatures (typically 80-110 °C) to proceed at a reasonable rate.[7]

  • Poor Solubility: If any of your starting materials have poor solubility in the chosen solvent system, the reaction will be slow and inefficient.[4] Consider screening alternative solvents or solvent mixtures.

A logical workflow for troubleshooting a failed reaction is presented below:

start Reaction Failed (Low/No Conversion) reagents Check Reagent Quality (Aryl halide, Boronic acid, Solvent purity) start->reagents catalyst Evaluate Catalyst System (Pd source, Ligand choice, Degassing procedure) reagents->catalyst Reagents OK optimize Systematic Optimization (Screen ligands, bases, solvents, temperatures) reagents->optimize Reagents Faulty conditions Assess Reaction Conditions (Base selection, Temperature, Solubility) catalyst->conditions Catalyst System OK catalyst->optimize Catalyst Inactive side_reactions Analyze for Side Products (Protodeboronation, Homocoupling, Dehalogenation) conditions->side_reactions Conditions OK conditions->optimize Conditions Suboptimal side_reactions->optimize Side Reactions Identified success Successful Coupling optimize->success

Caption: Troubleshooting workflow for failed Suzuki reactions.

Symptom 2: Significant Byproduct Formation

The presence of major byproducts indicates that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

ByproductIdentificationLikely Cause(s)Recommended Solution(s)
Protodeboronation Product Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) confirmation of the arene corresponding to your boronic acid.Hydrolysis of the boronic acid, often promoted by excessive water, high temperatures, or a strongly basic medium.[1][5]1. Use Boronic Esters: Pinacol or MIDA boronates are more stable towards hydrolysis.[1][6] 2. Anhydrous Conditions: Meticulously dry your solvents and reagents. 3. Milder Base: If compatible with your system, a weaker base may reduce the rate of protodeboronation.[1]
Homocoupling Product MS or NMR identification of a biaryl species derived from your boronic acid.Can be caused by the presence of oxygen, which can lead to oxidative homocoupling.[2][3] Incomplete reduction of a Pd(II) precatalyst can also contribute.[3]1. Thorough Degassing: Ensure your reaction is performed under a strictly inert atmosphere.[3] 2. Use a Pd(0) Source: Direct use of a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[2]
Dehalogenation Product MS or NMR identification of this compound.The palladium catalyst can react with sources of hydride in the reaction mixture (e.g., certain solvents or amine bases), leading to reductive elimination.[3]1. Solvent Choice: Select a solvent less prone to acting as a hydride source. 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Amino-5-halo-pyridine (e.g., 2-Amino-5-bromo-pyridine) (1.0 eq)

  • Arylboronic acid or boronic ester (1.2 - 1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-Amino-5-halo-pyridine, arylboronic acid, base, palladium precursor, and ligand.[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]

  • Solvent Addition: Add the degassed solvent via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G

References

Technical Support Center: Chromatographic Purification of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these polar, basic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical expertise.

Introduction: The Challenge of Purifying Aminopyridines

Aminopyridines are a class of compounds widely used in pharmaceutical research and development. Their inherent basicity, due to the presence of the amino group, and the polarity conferred by the pyridine ring present a unique set of challenges in chromatographic purification. These challenges often manifest as poor peak shape (tailing), low retention in reversed-phase chromatography, and strong, often irreversible, binding to silica-based stationary phases. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why do my aminopyridine peaks tail significantly on a standard C18 column?

A1: Peak tailing for aminopyridines on silica-based reversed-phase columns is primarily caused by secondary interactions between the basic amino group and acidic residual silanol groups on the silica surface.[1][2] At typical mobile phase pH values (acidic to neutral), the aminopyridine is protonated (positively charged), leading to strong ionic interactions with deprotonated, negatively charged silanol groups.[3][4][5] This strong interaction results in a non-ideal partitioning process, causing the observed peak tailing.[1]

Q2: My aminopyridine is not retained on a C18 column, even with high aqueous mobile phase. What should I do?

A2: Aminopyridines are often highly polar and may have limited retention on traditional non-polar C18 stationary phases, a common issue with hydrophilic compounds.[6][7] To increase retention, you can explore several alternative chromatographic modes:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[8][9][10] It utilizes a polar stationary phase and a high organic content mobile phase.

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms for polar and ionizable compounds.[11][12][13]

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized aminopyridine, increasing its hydrophobicity and retention on a reversed-phase column.[6][14]

Q3: Are aminopyridines stable during purification?

A3: Generally, aminopyridines like 4-aminopyridine and 3,4-diaminopyridine have shown good chemical stability in solid forms and as oral capsules under various storage conditions, including room temperature and refrigerated temperatures for extended periods.[15][16][17][18] However, the stability in solution during chromatography can be influenced by the mobile phase pH and the presence of other reactive species. It is always good practice to use freshly prepared solutions and to evaluate the potential for on-column degradation, especially under harsh pH conditions or with prolonged exposure to the stationary phase.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the chromatographic purification of aminopyridines.

Issue 1: Severe Peak Tailing in Reversed-Phase Chromatography

Asymmetrical peaks are a common frustration when purifying basic compounds like aminopyridines. This troubleshooting guide will walk you through a systematic approach to achieve sharp, symmetrical peaks.

The primary cause of peak tailing is the interaction between the protonated basic aminopyridine and acidic silanol groups on the silica stationary phase.[1][2]

Caption: Troubleshooting workflow for peak tailing.

Protocol 1: Low pH Mobile Phase

  • Principle: At a low pH (typically 2-3), the majority of silanol groups on the silica surface are protonated and neutral, which minimizes the strong ionic interaction with the protonated aminopyridine.[19][20]

  • Step-by-Step Methodology:

    • Prepare a mobile phase with an acidic additive such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[21]

    • Ensure the pH of the aqueous portion of the mobile phase is below 3.

    • Equilibrate the column with at least 10 column volumes of the new mobile phase.

    • Inject your aminopyridine sample.

  • Causality: By neutralizing the silanol groups, the primary retention mechanism becomes hydrophobic interaction, leading to a more ideal chromatographic behavior and improved peak shape.

Protocol 2: High pH Mobile Phase

  • Principle: At a high pH (typically above 8), the aminopyridine is in its neutral, free-base form. This eliminates the ionic interaction with the now deprotonated silanol groups.

  • Step-by-Step Methodology:

    • Crucially, use a pH-stable column , such as a hybrid or ethylene-bridged hybrid (BEH) particle column, which can tolerate high pH without degradation.[8][22]

    • Prepare a mobile phase using a buffer suitable for high pH, such as ammonium bicarbonate or ammonium hydroxide, at a pH between 8 and 10.

    • Thoroughly equilibrate the column.

    • Inject your sample.

  • Causality: With the aminopyridine being neutral, the strong ionic interaction is eliminated, leading to significantly improved peak symmetry.

Protocol 3: Use of Mobile Phase Additives (Competitive Base)

  • Principle: Adding a small, basic compound, often referred to as a competing base, to the mobile phase can help to saturate the active silanol sites.[22][23][24]

  • Step-by-Step Methodology:

    • Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase. A typical starting concentration is 0.1% (v/v).

    • The mobile phase should still be buffered at a low to mid pH.

    • Equilibrate the column and inject the sample.

  • Causality: The competing base, being in high concentration relative to the analyte, will preferentially interact with the silanol groups, effectively shielding the aminopyridine from these undesirable secondary interactions.[22]

ParameterLow pH (e.g., 0.1% Formic Acid)High pH (e.g., pH 10 with NH4OH)Additive (e.g., 0.1% TEA)
Analyte State Protonated (Cationic)Neutral (Free Base)Protonated (Cationic)
Silanol State Mostly NeutralDeprotonated (Anionic)Deprotonated (Anionic)
Primary Interaction HydrophobicHydrophobicHydrophobic
Peak Shape Generally ImprovedSignificantly ImprovedImproved
Column Choice Standard Silica C18pH-Stable Column Required Standard Silica C18
Issue 2: Poor Retention and Co-elution with Polar Impurities

When your aminopyridine elutes at or near the void volume, separation from other polar impurities becomes impossible. This guide explores strategies to enhance retention and achieve better resolution.

The high polarity of aminopyridines leads to weak interactions with non-polar stationary phases in reversed-phase chromatography.[7]

Caption: Workflow for improving retention of aminopyridines.

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][25] The analyte partitions into a water-enriched layer on the surface of the stationary phase.

  • Step-by-Step Methodology:

    • Select a HILIC column (e.g., silica, amide-bonded).

    • Start with a mobile phase of high organic content, for example, 90:10 acetonitrile:water with a buffer like 10 mM ammonium acetate or ammonium formate.[9]

    • The pH of the aqueous portion should be controlled to ensure consistent ionization of the aminopyridine.[8]

    • Inject the sample dissolved in a solvent compatible with the mobile phase (high organic content).

    • Optimize the separation by creating a gradient of increasing aqueous content.

  • Causality: The polar aminopyridine is well-retained on the polar stationary phase, allowing for effective separation from other polar and non-polar compounds.[10]

Protocol 2: Mixed-Mode Chromatography

  • Principle: Mixed-mode columns possess both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities on the stationary phase.[11][12] This allows for simultaneous retention by both reversed-phase and ion-exchange mechanisms.[13]

  • Step-by-Step Methodology:

    • Choose a mixed-mode column with cation-exchange properties.

    • The mobile phase typically consists of an organic solvent (acetonitrile or methanol) and an aqueous buffer.

    • Control of both pH and ionic strength (buffer concentration) of the mobile phase is critical for optimizing selectivity.[12]

    • Develop a gradient that modifies both the organic solvent percentage and the buffer concentration to elute compounds based on both their hydrophobicity and charge.

  • Causality: The dual retention mechanism provides enhanced retention for basic compounds like aminopyridines and offers a unique selectivity that can resolve complex mixtures.[11][13]

Protocol 3: Ion-Exchange Chromatography (IEX)

  • Principle: IEX separates molecules based on their net charge.[26][27][28] For the positively charged aminopyridines (at acidic to neutral pH), cation-exchange chromatography is employed, where the stationary phase has negatively charged functional groups.[29][30]

  • Step-by-Step Methodology:

    • Select a cation-exchange column (either strong or weak, depending on the pKa of the aminopyridine).

    • The mobile phase is an aqueous buffer.

    • The sample is loaded onto the column in a low ionic strength buffer.

    • Elution is achieved by increasing the ionic strength (salt concentration) or by changing the pH of the mobile phase to neutralize the charge on the aminopyridine or the stationary phase.[27]

  • Causality: The separation is based on the strength of the ionic interaction between the positively charged aminopyridine and the negatively charged stationary phase, which is highly effective for separating compounds with different charge states.[28][31]

Chromatographic ModeStationary PhaseMobile PhasePrimary Retention MechanismBest Suited For
Reversed-Phase Non-polar (e.g., C18)High AqueousHydrophobic InteractionLess polar aminopyridines or with ion-pairing
HILIC Polar (e.g., Silica, Amide)High OrganicPartitioning into a water layerHighly polar aminopyridines and their isomers
Mixed-Mode Dual functionality (e.g., C18 + SCX)Aqueous/Organic BufferHydrophobic & Ion-ExchangeComplex mixtures with varying polarity and charge
Ion-Exchange Charged (e.g., Cation-Exchanger)Aqueous BufferIonic InteractionSeparation based purely on charge

References

Stability of 2-Amino-5-(methylthio)pyridine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. As a molecule incorporating both a nucleophilic aminopyridine ring and an oxidizable thioether group, understanding its stability profile is critical for its successful application in research and development.

This center provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the handling, storage, and use of this compound in both acidic and basic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The stability of this compound is primarily influenced by its two key functional groups: the 2-aminopyridine moiety and the 5-(methylthio) group. The main degradation pathways to consider are:

  • Oxidation of the Thioether: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and subsequently the sulfone.[1][2][3] This is often the most significant degradation pathway, especially in the presence of oxidizing agents or even atmospheric oxygen over extended periods.

  • Hydrolysis of the Amine Group: While generally stable, the amino group on the pyridine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the formation of 2-hydroxy-5-(methylthio)pyridine.

  • Oxidation of the Aminopyridine Ring: The aminopyridine ring itself can undergo oxidation, particularly under strong oxidizing conditions. This can lead to the formation of N-oxides or other oxidized derivatives.[4]

It is crucial to be aware of these potential degradation routes when designing experiments, formulating solutions, and storing the compound.

Q2: How does the stability of this compound differ in acidic versus basic conditions?

A2: The stability profile of this compound is expected to vary significantly with pH due to the different reactivity of its functional groups in acidic and basic media.

  • Acidic Conditions: In acidic solutions, the pyridine nitrogen and the exocyclic amino group will be protonated. This protonation can increase the compound's solubility in aqueous media but may also influence its susceptibility to degradation. While protonation can offer some protection against electrophilic attack on the ring, strong acidic conditions, especially at elevated temperatures, could potentially promote hydrolysis of the amino group. The thioether group's susceptibility to oxidation may also be altered in acidic media.

  • Basic Conditions: In basic solutions, the amino group will be in its free base form, which is more nucleophilic and potentially more susceptible to certain oxidative reactions.[4] Base-catalyzed hydrolysis of the thioether is less common for simple thioethers but can be a consideration for more complex molecules. The primary concern in basic media is often the increased reactivity of the deprotonated form of the molecule.

A summary of expected stability is provided in the table below:

ConditionPotential Degradation PathwaysKey Considerations
Acidic (pH < 7) - Hydrolysis of the amino group (harsh conditions) - Oxidation of the thioetherProtonation of nitrogen atoms may affect reactivity.
Neutral (pH ~ 7) - Oxidation of the thioether (slow, air oxidation)Stability is generally highest at neutral pH, but oxidation is still a long-term concern.
Basic (pH > 7) - Oxidation of the thioether - Oxidation of the aminopyridine ringThe free base form may be more reactive.
Q3: What are the likely degradation products of this compound?

A3: Based on the known reactivity of aminopyridines and thioethers, the following are the most probable degradation products:

  • 2-Amino-5-(methylsulfinyl)pyridine (Sulfoxide): The initial and most common oxidation product of the thioether.

  • 2-Amino-5-(methylsulfonyl)pyridine (Sulfone): Formed from the further oxidation of the sulfoxide.

  • 2-Hydroxy-5-(methylthio)pyridine: A potential product of hydrolysis of the amino group.

  • This compound N-oxide: A potential product of the oxidation of the pyridine ring nitrogen.

The formation of these products will depend on the specific stress conditions (e.g., pH, temperature, presence of oxidizing agents).

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC analysis after storing a solution of this compound.

Cause and Solution:

This is a classic sign of degradation. The most likely culprit is the oxidation of the thioether to the sulfoxide and/or sulfone, especially if the solution was stored in the presence of air and light.

Troubleshooting Steps:

  • Confirm Degradation: Analyze a freshly prepared solution of this compound as a reference. Compare the chromatogram to that of the stored solution. The appearance of new, more polar peaks (earlier retention time in reversed-phase HPLC) is indicative of oxidation products like the sulfoxide and sulfone.

  • Identify Degradants: If you have access to mass spectrometry (LC-MS), analyze the new peaks. The sulfoxide will have a mass increase of 16 amu compared to the parent compound, and the sulfone will have a mass increase of 32 amu.

  • Prevent Future Degradation:

    • Use freshly prepared solutions whenever possible.

    • Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Protect solutions from light by using amber vials or wrapping them in aluminum foil.

    • Consider adding an antioxidant to your solution if compatible with your experimental design.

    • Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the degradation rate.

Problem 2: My reaction yield is lower than expected when using this compound in an acidic reaction medium.

Cause and Solution:

There are two primary possibilities for low yields in acidic media:

  • Degradation of the starting material: The acidic conditions, especially if harsh (e.g., high concentration of strong acid, elevated temperature), could be causing hydrolysis of the amino group or other degradation pathways.

  • Protonation of the amino group: The protonated form of the amino group is significantly less nucleophilic. If your reaction requires the amino group to act as a nucleophile, its protonation in acidic media will inhibit the reaction.

Troubleshooting Steps:

  • Assess Starting Material Stability: Before running your full reaction, perform a control experiment. Dissolve this compound in your acidic reaction medium under the same conditions (temperature, time) but without the other reactants. Analyze the solution by HPLC to see if any degradation has occurred.

  • Consider pH Adjustment: If the amino group's nucleophilicity is crucial, you may need to adjust the reaction pH. A milder acidic condition or the use of a buffer might be necessary.

  • Protecting Group Strategy: If the reaction conditions cannot be altered, consider protecting the amino group with a suitable protecting group that is stable to the acidic conditions and can be removed later.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[5][6]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC grade water and acetonitrile

  • Suitable buffer for neutralization (e.g., phosphate buffer)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH or buffer, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH instead of HCl. Neutralize with an equivalent amount of HCl or buffer before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Analyze the sample by HPLC at various time points.

  • Analysis: Analyze all stressed samples by a suitable HPLC method (see below) and compare the chromatograms to that of an unstressed control sample.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[7]

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around its λmax).

  • Column Temperature: 30 °C.

Method Development and Validation:

  • Specificity: Inject the stressed samples from the forced degradation study. The method is considered specific if all degradation products are well-separated from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

  • Linearity, Accuracy, and Precision: Once the separation is optimized, validate the method according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on the chemical principles of its functional groups.

G cluster_main Degradation of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound sulfoxide 2-Amino-5-(methylsulfinyl)pyridine (Sulfoxide) parent->sulfoxide [O] n_oxide This compound N-oxide parent->n_oxide [O] hydrolysis_product 2-Hydroxy-5-(methylthio)pyridine parent->hydrolysis_product H₂O / H⁺ or OH⁻ sulfone 2-Amino-5-(methylsulfonyl)pyridine (Sulfone) sulfoxide->sulfone [O]

Caption: Proposed degradation pathways of this compound.

Forced Degradation Workflow

The following workflow diagram outlines the key steps in performing a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Degradation Profile & Identify Degradants analyze->evaluate end Report Findings evaluate->end

References

Technical Support Center: Purification of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Amino-5-(methylthio)pyridine (CAS: 77618-99-6)[1][2]. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve even the most challenging purification scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common and stubborn impurities I might encounter when working with this compound?

A1: Understanding the potential impurities is the first critical step in designing an effective purification strategy. Given the structure of this compound, impurities typically arise from the synthesis route or degradation. The most common stubborn impurities include regioisomers, oxidized species, and unreacted starting materials.

Causality Behind Impurity Formation:

  • Regioisomers: The synthesis of substituted pyridines can be prone to a lack of complete regioselectivity, leading to the formation of positional isomers which often have very similar physical properties to the desired product, making them difficult to separate.[3][4] For example, depending on the synthetic precursor, impurities like 2-Amino-3-(methylthio)pyridine could potentially form.

  • Oxidized By-products: The methylthio (-SCH₃) group is susceptible to oxidation, especially if the reaction or workup conditions involve oxidizing agents or prolonged exposure to air at elevated temperatures. This leads to the formation of the corresponding sulfoxide and sulfone, which are significantly more polar than the parent compound.

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors. For instance, syntheses starting from 3-methyl-pyridine derivatives might leave traces of these materials in the crude product.[5][6]

  • Polymeric/Tarry Materials: Aminopyridines can sometimes form dark, tarry substances under harsh acidic or high-temperature conditions.

Table 1: Common Impurities and Their Characteristics

Impurity TypeChemical Structure ExampleTypical OriginKey Separation Challenge
Regioisomer 2-Amino-3-(methylthio)pyridineSynthesisSimilar polarity and solubility to the desired product.
Sulfoxide 2-Amino-5-(methylsulfinyl)pyridineOxidation during synthesis or storageSignificantly higher polarity; may streak on silica gel.
Sulfone 2-Amino-5-(methylsulfonyl)pyridineOver-oxidation during synthesis or storageVery high polarity; highly crystalline.
Starting Material e.g., 3-substituted pyridineIncomplete reactionPolarity can vary, but typically different enough for chromatographic separation.
Q2: My initial purity is low (<95%) with several unknown spots on TLC. What is the best first-line purification strategy?

A2: For bulk purification and the removal of non-basic or weakly basic impurities, an Acid-Base Extraction is the most robust and scalable first step. This technique leverages the basicity of the 2-amino group on the pyridine ring.[7][8]

The Principle: The basic amino group is readily protonated by a dilute acid (like HCl) to form a water-soluble ammonium salt.[9][10] Neutral organic impurities (e.g., unreacted non-basic starting materials, non-polar by-products) and acidic impurities will remain in the organic phase and can be physically separated. Subsequently, neutralizing the aqueous layer with a base will deprotonate the ammonium salt, causing the pure amine to precipitate or be extracted back into an organic solvent.[11]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the aqueous acid extraction 2-3 times to ensure all the basic product has moved into the aqueous layer.

  • Separate Layers: Combine the acidic aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Back-Extraction (Optional): Wash the combined aqueous layer with fresh EtOAc one time to remove any residual non-polar impurities that may have been carried over.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >9. The free amine will precipitate out if it's a solid or form an oily layer.

  • Final Extraction: Extract the product from the basified aqueous layer using DCM or EtOAc (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Workflow for Acid-Base Extraction

cluster_start Step 1: Initial State cluster_extraction Step 2: Acid Extraction cluster_basification Step 3: Regeneration cluster_end Step 4: Final Product start Crude Product in Organic Solvent (EtOAc) extract Add 1M HCl Shake & Separate start->extract aq_layer Aqueous Layer (Protonated Product as Salt) extract->aq_layer Collect org_layer Organic Layer (Neutral/Acidic Impurities) extract->org_layer Discard basify Add 2M NaOH (pH > 9) Extract with EtOAc aq_layer->basify aq_layer_final Aqueous Layer (Inorganic Salts) basify->aq_layer_final Discard org_layer_final Organic Layer (Pure Product) basify->org_layer_final Collect end_product Dry & Evaporate Solvent to get Purified Product org_layer_final->end_product

Caption: Workflow of the acid-base extraction purification process.

Q3: After acid-base extraction, I still see impurities. How can recrystallization improve purity?

A3: Recrystallization is an excellent secondary purification step, particularly for removing impurities with different solubility profiles. The key is selecting a solvent (or solvent system) in which the desired compound is highly soluble at elevated temperatures but poorly soluble at cooler temperatures, while the impurities remain in solution upon cooling. A similar compound, 2-amino-5-methylpyridine, can be crystallized from acetone.[12]

Experimental Protocol: Recrystallization
  • Solvent Screening: Test the solubility of your product in various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but dissolve completely upon heating.

  • Dissolution: Place the semi-purified solid in a flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Hot Filtration (if needed): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If needed, further cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Tips:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities inhibiting crystallization. Try reheating to dissolve the oil, adding slightly more solvent, and allowing it to cool even more slowly.

  • No Crystals Form: If no crystals appear, try scratching the inside of the flask with a glass rod to create nucleation sites, or add a single seed crystal of the pure compound.

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Isopropanol 82.6Polar ProticOften a good starting point for aminopyridines.
Ethanol 78.4Polar ProticSimilar to isopropanol; solubility might be high even when cold.[13]
Acetone 56Polar AproticLower boiling point, easy to remove.[12]
Toluene 111Non-polarGood for removing more polar impurities.
Ethyl Acetate / Heptane -Solvent SystemUse EtOAc to dissolve, then add non-polar Heptane until cloudy and cool.
Q4: Recrystallization isn't removing a closely related impurity. Is column chromatography the next step?

A4: Yes. When impurities have very similar solubility profiles, column chromatography is the most powerful technique for separation based on differences in polarity. For basic compounds like aminopyridines, special considerations are needed when using standard silica gel.

The Challenge with Silica Gel: Silica gel is inherently acidic due to surface silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly bind to basic amines, leading to significant peak tailing, poor resolution, and even product loss on the column.

The Solution: Basic Modifier To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the eluent. This modifier competes for the acidic sites on the silica, allowing the basic compound of interest to travel through the column more smoothly, resulting in sharper peaks and better separation.

Experimental Protocol: Flash Column Chromatography (Silica Gel)
  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or DCM). Add ~1% triethylamine to the solvent mixture. The ideal system will give your desired product an Rf value of ~0.3.

  • Column Packing: Pack a column with silica gel using your chosen non-polar solvent.

  • Sample Loading: Dissolve your sample in a minimal amount of the eluent or DCM and load it onto the column.

  • Elution: Run the column using the pre-determined solvent system. A gradient elution (gradually increasing the proportion of the polar solvent) is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Strategy Flowchart

G start Crude Product (Purity < 95%) acid_base Perform Acid-Base Extraction start->acid_base purity_check1 Assess Purity (TLC, HPLC) acid_base->purity_check1 recrystallize Perform Recrystallization purity_check1->recrystallize Impurities still present final_product Pure Product (Purity > 99%) purity_check1->final_product Purity OK purity_check2 Assess Purity (TLC, HPLC) recrystallize->purity_check2 chromatography Perform Flash Chromatography (with TEA) purity_check2->chromatography Impurities still present purity_check2->final_product Purity OK chromatography->final_product

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] Among these powerful methods, the Suzuki-Miyaura and Stille couplings are frequently the go-to choices for the functionalization of heteroaromatic systems.[1] This guide offers an in-depth comparison of these two stalwart reactions for the specific and challenging substrate, 2-amino-5-(methylthio)pyridine, providing a framework for rational decision-making in your synthetic endeavors.

While direct, side-by-side experimental data for the Suzuki and Stille coupling of this compound is not extensively published, this guide leverages data from highly analogous systems, such as 2-amino-5-bromopyridines, to provide a robust and insightful comparison of expected performance and reaction conditions.[1][2]

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low, considered "greener"High toxicity of organotin reagents, requiring careful handling and disposal
Reagent Stability Variable; boronic acids can be prone to decompositionGenerally stable to air and moisture[3]
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be challenging to remove from the product
Functional Group Tolerance Broad, but can be sensitive to strongly basic conditions[4]Excellent, very broad functional group tolerance[5]
Reaction Conditions Typically requires a base[4]Often proceeds under neutral or milder conditions

The Substrate: this compound - A Unique Challenge

The substrate at the heart of our comparison, this compound, presents a unique set of challenges for cross-coupling reactions. The electron-rich nature of the 2-aminopyridine scaffold can lead to catalyst inhibition. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially deactivating it and halting the catalytic cycle.[6] Furthermore, the presence of a sulfur-containing moiety, the methylthio group, can also influence the catalytic process, although it is generally considered a compatible functional group in many cross-coupling reactions.

Suzuki-Miyaura Coupling: The "Greener" Workhorse

The Suzuki-Miyaura coupling is a powerful and widely adopted method for C-C bond formation, lauded for its use of generally less toxic and more environmentally benign organoboron reagents.[1] The reaction typically involves the coupling of an organohalide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.[4]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling is a well-established three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd->PdII Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 [R²-B(OH)₃]⁻ Transmetalation->PdII_R2 PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product Reagents R¹-X (2-Amino-5-bromopyridine derivative) Reagents->PdII Boronic_Acid R²-B(OH)₂ (Activated by Base) Boronic_Acid->PdII_R2

Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Suzuki Coupling of a 2-Amino-5-bromopyridine Analog

The following protocol is adapted from procedures for the Suzuki coupling of 2-amino-5-bromo-4-methylpyridine, a close structural analog of our target substrate.[2]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry reaction vessel, add 2-amino-5-bromo-4-methylpyridine, the arylboronic acid, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling: Robust and Functionally Tolerant

The Stille coupling offers a powerful alternative to the Suzuki reaction, particularly valued for its exceptional functional group tolerance and the stability of the organostannane reagents to air and moisture.[3] This method couples an organohalide with an organotin compound, also catalyzed by palladium.[7]

Mechanistic Overview

Similar to the Suzuki coupling, the Stille reaction proceeds through a three-step catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organostannane is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the desired product and regenerate the Pd(0) catalyst.

Stille_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd->PdII Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-Sn(Bu)₃ Transmetalation->PdII_R2 PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product Reagents R¹-X (2-Amino-5-bromopyridine derivative) Reagents->PdII Stannane R²-Sn(Bu)₃ Stannane->PdII_R2

Stille Catalytic Cycle
Experimental Protocol: Stille Coupling of a 2-Amino-5-bromopyridine Analog

This protocol is based on general procedures for the Stille coupling of aryl bromides, including 2-amino-5-bromo-4-methylpyridine.[7]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

  • Organostannane (e.g., (2-Thienyl)tributylstannane) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous Toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine and the organostannane.

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the flask and degas the solution by bubbling with an inert gas (e.g., Argon) for 20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • The work-up typically involves an aqueous wash and extraction with an organic solvent. Purification to remove tin byproducts may require specific techniques such as treatment with potassium fluoride or specialized chromatography.

Head-to-Head Comparison: Performance on Analogous Systems

Table 1: Representative Yields for Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine [8]

Arylboronic AcidYield (%)
Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80

Table 2: Comparative Yields for Suzuki vs. Stille Coupling of Diazocines with a Pyridine Moiety [9]

ElectrophileCoupling MethodYield (%)
4-BromotolueneStille90
Suzuki91
4-BromoanisoleStille90
Suzuki95
1-Bromo-4-nitrobenzeneStille89
Suzuki80
4-BromopyridineStille56
Suzuki47

The data suggests that for simple aryl couplings, both Suzuki and Stille reactions can provide high yields.[9] However, a comparative study on diazocines revealed that the Stille coupling may offer superior yields when coupling partners contain coordinating functional groups.[10] For instance, with substrates containing aldehydes or certain heterocycles, Stille coupling has been shown to outperform Suzuki coupling.[10]

Senior Application Scientist's Perspective: Making the Right Choice

Decision_Tree Start Choice of Coupling Method for This compound Green_Chem Prioritizing 'Green' Chemistry and Low Toxicity? Start->Green_Chem Functional_Group Substrate Contains Base-Sensitive Functional Groups? Green_Chem->Functional_Group No Suzuki Start with Suzuki Coupling Green_Chem->Suzuki Yes Purification Ease of Purification a High Priority? Functional_Group->Purification No Stille Consider Stille Coupling Functional_Group->Stille Yes Reagent_Availability Broad Availability of Coupling Partners Needed? Purification->Reagent_Availability No Purification->Suzuki Yes Reagent_Availability->Suzuki Yes Reagent_Availability->Stille No

Decision Workflow for Coupling Method Selection

When to Choose Suzuki Coupling:

  • "Green" Chemistry is a Priority: The lower toxicity of boronic acids and their byproducts makes the Suzuki reaction a more environmentally friendly choice.[1]

  • Ease of Purification: Boron-containing byproducts are generally easier to remove during work-up.[1]

  • Broad Reagent Availability: A vast array of boronic acids are commercially available, facilitating rapid library synthesis and exploration of structure-activity relationships.[1]

When to Consider Stille Coupling:

  • Substrate Sensitivity: If your coupling partner contains functional groups that are sensitive to the basic conditions typically required for Suzuki coupling, the often neutral conditions of the Stille reaction are a significant advantage.[10]

  • Challenging Substrates: For electron-rich or sterically hindered substrates where Suzuki coupling may be sluggish, the Stille reaction can sometimes provide superior yields.[9]

  • Coordinating Functional Groups: As suggested by comparative studies, if your substrate contains functional groups that can coordinate to the palladium catalyst, the Stille coupling may be more robust.[10]

Final Recommendations:

For the initial investigation of coupling reactions with this compound, the Suzuki-Miyaura coupling is the recommended starting point due to its favorable environmental profile, the wide availability of boronic acids, and the generally simpler purification procedures.[1]

However, if challenges such as low yields, catalyst deactivation, or side reactions due to the basic conditions are encountered, the Stille coupling presents a powerful and highly reliable alternative .[10] The primary considerations for the Stille coupling will be the careful handling of the toxic organotin reagents and the implementation of an effective purification strategy to remove tin residues.

Ultimately, the optimal choice will depend on the specific requirements of your synthesis, including the nature of your coupling partners, the scale of the reaction, and the desired purity of the final product. Empirical screening of both methods may be necessary to identify the most efficient and robust conditions for your particular application.

References

A Comparative Guide to the Biological Activity of 2-Aminopyridine and its 5-Substituted Analogs: A Focus on the Putative Role of the 5-Methylthio Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of the well-established pharmacophore, 2-aminopyridine, and its derivative, 2-Amino-5-(methylthio)pyridine. While 2-aminopyridine is a cornerstone in medicinal chemistry with a broad spectrum of documented biological effects, specific data on its 5-methylthio substituted analog is less prevalent in publicly accessible literature.[1][2] Therefore, this document will delve into the known activities of the parent scaffold and, through the lens of structure-activity relationships (SAR), hypothesize the modulatory effects imparted by the 5-methylthio group. The primary focus of this comparison will be on antimicrobial activities, an area where various 2-aminopyridine derivatives have shown significant promise.[3][4][5]

The Versatile Pharmacophore: A Survey of 2-Aminopyridine's Biological Activities

The 2-aminopyridine scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds.[6] Its prevalence stems from its ability to form multiple hydrogen bonds and engage in various intermolecular interactions with biological targets. The biological activities attributed to 2-aminopyridine derivatives are diverse and well-documented, spanning several therapeutic areas:

  • Antimicrobial Activity: A significant body of research has focused on the synthesis of 2-aminopyridine derivatives as potential antibacterial and antifungal agents.[3][4][7] The pyridine nitrogen and the exocyclic amino group are key features that can interact with microbial enzymes and cellular structures.

  • Anticancer Properties: Certain derivatives have been investigated as inhibitors of key enzymes in cancer signaling pathways, such as phosphoinositide-3-kinases (PI3K), showing potential in the treatment of hematological cancers.[8]

  • Anti-inflammatory Effects: The scaffold has been incorporated into molecules designed to have anti-inflammatory properties, highlighting its versatility in targeting different biological processes.

  • Antimalarial Activity: Modifications of the 2-aminopyridine core have led to the development of compounds with potent antimalarial activity against both sensitive and drug-resistant strains of Plasmodium falciparum.[9]

The Influence of 5-Position Substitution on Bioactivity: A Structure-Activity Relationship (SAR) Perspective

In medicinal chemistry, the targeted modification of a parent molecule by adding or altering functional groups is a fundamental strategy to enhance potency, selectivity, and pharmacokinetic properties. The 5-position of the 2-aminopyridine ring is a common site for such modifications.

The introduction of a substituent at this position can influence the molecule's biological activity through several mechanisms:

  • Electronic Effects: The substituent can alter the electron density of the pyridine ring, which can affect its ability to interact with biological targets and its overall reactivity.

  • Steric Effects: The size and shape of the substituent can influence how the molecule fits into the binding pocket of a protein or enzyme.

  • Lipophilicity: The substituent can change the molecule's solubility in lipids, which can affect its ability to cross cell membranes and reach its target.

A study on a series of 2-amino-5-substituted pyridine derivatives revealed that the nature of the substituent at the 5-position has a notable impact on their antimicrobial activity.[10] Of particular relevance to this guide, a derivative featuring a thiophenol group at the 5-position exhibited the strongest fungicidal and bactericidal activity in the series.[10] While thiophenol is not identical to a methylthio group, the presence of a sulfur-containing moiety at this position is clearly linked to enhanced antimicrobial effects.

Hypothesized Bioactivity Profile of this compound

Based on the available SAR data for related compounds, we can hypothesize the biological activity profile of this compound. The methylthio (-SCH3) group is an interesting substituent from a medicinal chemistry perspective. It is relatively small and can increase the lipophilicity of the molecule. The sulfur atom can also participate in various non-covalent interactions with biological targets.

Given that a larger sulfur-containing group (thiophenol) at the 5-position confers strong antimicrobial activity, it is reasonable to hypothesize that this compound would also exhibit significant antimicrobial properties. The methylthio group may enhance the compound's ability to penetrate microbial cell walls or inhibit specific microbial enzymes. However, without direct experimental evidence, this remains a well-informed hypothesis that requires empirical validation.

Quantitative Comparison of Antimicrobial Activity

To provide a clearer picture of how the 5-substitution can impact antimicrobial potency, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for some representative 2-aminopyridine derivatives against Staphylococcus aureus. The entry for this compound is hypothetical and serves as an illustrative target for future experimental work.

CompoundSubstituent at 5-PositionOrganismMIC (µg/mL)Reference
2-Aminopyridine (Parent)-HS. aureus>100General observation
2-Amino-5-chloropyridine-ClS. aureus50Illustrative
2-Amino-5-bromopyridine-BrS. aureus25Illustrative
This compound -SCH3 S. aureus <10 (Hypothetical) N/A

Note: The MIC values for chloro and bromo derivatives are illustrative and based on general trends observed in SAR studies of halogenated pyridines. The value for the methylthio derivative is a hypothesis to be tested.

Experimental Protocols

To empirically determine the antimicrobial activity of this compound and validate the above hypothesis, a standard microbiological assay such as the determination of the Minimum Inhibitory Concentration (MIC) is essential.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standardized method for determining the MIC of a compound against a bacterial strain, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB).

  • Media: Sterile Mueller-Hinton Broth (MHB).

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator.

2. Experimental Procedure:

  • Inoculum Preparation: Dilute the overnight bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound:

    • Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.

Visualization of Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_2_aminopyridine cluster_parent Parent Scaffold cluster_derivatives 5-Substituted Derivatives cluster_activity Biological Activity parent 2-Aminopyridine chloro 2-Amino-5-chloropyridine parent->chloro Substitution at C5 activity_low Low Activity parent->activity_low Baseline bromo 2-Amino-5-bromopyridine activity_moderate Moderate Activity chloro->activity_moderate Halogenation methylthio This compound bromo->activity_moderate activity_high High Activity (Hypothesized) methylthio->activity_high Sulfur Introduction

Caption: Structure-Activity Relationship (SAR) of 5-substituted 2-aminopyridines.

MIC_Workflow prep 1. Prepare Compound Stock & Bacterial Inoculum plate_setup 2. Set up 96-well Plate with Broth prep->plate_setup serial_dilution 3. Perform 2-fold Serial Dilution of Compound plate_setup->serial_dilution inoculate 4. Inoculate Wells with Bacteria serial_dilution->inoculate incubate 5. Incubate at 37°C for 18-24h inoculate->incubate read 6. Read Results: Determine Lowest Concentration with No Growth (MIC) incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-5-(methylthio)pyridine Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry and pharmaceutical development. The presence of impurities in a key intermediate like 2-Amino-5-(methylthio)pyridine can have significant downstream consequences, affecting reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of validated analytical methodologies for the determination of this compound purity. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounding each step in established scientific principles and regulatory expectations. The validation of these methods is paramount to ensuring their suitability for their intended purpose, providing documented evidence of their accuracy, precision, and reliability.[1][2][3] This guide is structured to provide not only the "how" but also the critical "why," empowering you to make informed decisions for your analytical strategy.

The validation parameters discussed herein are aligned with the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[4][5][6]

The Critical Role of Purity Analysis

This compound is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals. Its purity is not merely a quality control checkpoint but a critical parameter that dictates the success of multi-step syntheses. Potential impurities could include starting materials, by-products from the synthesis, or degradation products. A well-validated analytical method is therefore essential to:

  • Ensure batch-to-batch consistency: Guaranteeing that each lot of the intermediate meets the required quality standards.

  • Identify and quantify impurities: Understanding the impurity profile is crucial for process optimization and for meeting regulatory requirements for impurity control in the final drug substance.

  • Support stability studies: Assessing the degradation of the intermediate under various storage conditions.

Comparative Analysis of Analytical Methodologies

The two most powerful and widely used techniques for the purity determination of non-volatile and semi-volatile organic compounds in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7][8][9][10] This guide will focus on a detailed comparison of these two chromatographic techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the preeminent method for the purity analysis of a wide range of pharmaceutical compounds, including substituted pyridines.[9][10] Its high resolving power, sensitivity, and applicability to a broad range of compound polarities make it the gold standard.

The Rationale for RP-HPLC: this compound possesses both polar (amino group) and non-polar (methylthio and pyridine ring) characteristics, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. By manipulating the mobile phase composition, typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol, a high-resolution separation of the main component from its structurally similar impurities can be achieved.

Experimental Workflow for HPLC Purity Determination

Caption: Workflow for HPLC Purity Determination of this compound.

Detailed Experimental Protocol: RP-HPLC

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if it meets the pre-defined criteria, such as:

    • Relative Standard Deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

    • Tailing factor for the main peak should be between 0.8 and 1.5.

    • Theoretical plates should be not less than 2000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Gas Chromatography (GC): A Viable Alternative for Volatile Impurities

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[11][12] For a compound like this compound, direct injection may be possible, but its polarity (due to the amino group) could lead to peak tailing and poor chromatographic performance. Derivatization is often employed to improve volatility and thermal stability.[13]

The Rationale for GC (with Derivatization): By converting the polar amino group into a less polar derivative (e.g., a silyl derivative using a reagent like MSTFA), the compound becomes more volatile and less likely to interact with active sites in the GC system.[13] This results in sharper peaks and improved quantification. This approach is particularly useful for detecting non-polar, volatile impurities that may not be well-resolved by RP-HPLC.

Experimental Workflow for GC Purity Determination

Caption: Workflow for GC Purity Determination of this compound.

Detailed Experimental Protocol: GC-FID

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an appropriate capillary column.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation and Derivatization:

    • Accurately weigh about 10 mg of the sample into a vial.

    • Add 500 µL of pyridine and 500 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis: Inject the derivatized sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Validation of the Analytical Methods: A Comparative Overview

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2][3] According to ICH Q2(R1) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]

The following table summarizes the typical performance characteristics expected from the validated HPLC and GC methods for the purity determination of this compound.

Validation ParameterHPLC MethodGC MethodRationale and Significance
Specificity High resolution of the main peak from known impurities and degradation products. Confirmed by peak purity analysis using a photodiode array (PDA) detector.Good separation of the derivatized main peak from other volatile components. Confirmed by GC-MS to identify peaks.Demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[14][15]
Linearity (R²) > 0.999 over a range of 50-150% of the nominal concentration.> 0.995 over a specified concentration range.The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels.95.0% - 105.0% for spiked samples.The closeness of test results obtained by the method to the true value.[14]
Precision (RSD%) Repeatability: < 1.0%Intermediate Precision: < 2.0%Repeatability: < 2.0%Intermediate Precision: < 3.0%The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15]
LOD / LOQ LOD: ~0.01%LOQ: ~0.03%LOD: ~0.02%LOQ: ~0.05%The lowest amount of analyte in a sample that can be detected/quantitated with suitable precision and accuracy.
Robustness Unaffected by small, deliberate variations in mobile phase composition, pH, flow rate, and column temperature.Unaffected by small variations in oven temperature ramp rate, carrier gas flow, and injector temperature.A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the purity determination of this compound, each with its own strengths.

  • High-Performance Liquid Chromatography (HPLC) should be considered the primary and preferred method . Its high resolution, sensitivity, and applicability without the need for derivatization make it a more straightforward, robust, and versatile technique for comprehensive impurity profiling of both polar and non-polar impurities.

  • Gas Chromatography (GC) serves as an excellent complementary or alternative method , particularly for the detection of volatile or thermally stable impurities that may not be amenable to HPLC analysis. The requirement for derivatization adds a step to the sample preparation process, which can introduce variability if not carefully controlled.

For comprehensive quality control in a regulated environment, the development and validation of a primary RP-HPLC method is essential. A validated GC method can provide valuable orthogonal data, offering a more complete picture of the compound's purity profile. The choice of method(s) will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. By following the principles of method validation outlined in this guide and adhering to regulatory guidelines, researchers can ensure the generation of reliable and defensible analytical data.[1][6]

References

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 2-Amino-5-(substituted)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its physical properties, chemical reactivity, and biological activity. Among the various analytical techniques available, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing unambiguous and precise atomic-level structural information.[1][2]

This guide provides an in-depth, experience-driven comparison of the X-ray crystal structures of 2-amino-5-(substituted)pyridine derivatives. The 2-aminopyridine scaffold is a crucial pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and antifungal properties.[3][4] The nature of the substituent at the 5-position can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing and biological function.

Here, we will not only detail the "how" but, more importantly, the "why" behind the experimental choices in obtaining and analyzing the crystal structures of these compounds. We will use 2-amino-5-methylpyridine as our primary case study and compare its structural features with other derivatives to illustrate the impact of substituent effects.

The Foundational Pillar: Obtaining High-Quality Single Crystals

The journey to a crystal structure begins with what is often the most challenging step: growing a single crystal of suitable size and quality.[5] For small organic molecules like the 2-amino-5-(substituted)pyridine series, the slow evaporation technique is a reliable and accessible method.[3][6][7]

The choice of solvent is critical and is guided by the principle of moderate solubility.[7] A solvent in which the compound is too soluble will likely result in a shower of tiny, unusable crystals, while a solvent in which it is poorly soluble will hinder crystallization altogether.

Experimental Protocol: Crystallization of 2-Amino-5-methylpyridine via Slow Evaporation
  • Purity is Paramount: Begin with a highly purified sample of 2-amino-5-methylpyridine. Impurities can act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.[3] An NMR spectrum should be acquired to confirm the purity of the starting material.

  • Solvent Screening: In separate small, clean vials, test the solubility of a few milligrams of the compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene). The ideal solvent will dissolve the compound completely upon gentle warming or with a slightly larger volume of solvent at room temperature. For 2-amino-5-methylpyridine, ethanol or a mixture of ethanol and water often yields good results.

  • Preparation of the Crystallization Vessel: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent. For example, dissolve approximately 10-20 mg of 2-amino-5-methylpyridine in 1-2 mL of ethanol. Gentle warming in a water bath can aid dissolution.

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.[7]

  • Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Instead, puncture the cap with a needle or use a cap that allows for very slow solvent evaporation. This ensures that the concentration of the solute increases gradually, promoting the growth of a single, well-ordered crystal.

  • Patience and a Stable Environment: Place the vial in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate slowly over several days to a week. Do not disturb the vial during this period.[7] Well-formed, X-ray quality crystals should appear as transparent blocks or needles.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, the next step is to analyze it using an X-ray diffractometer.[5][6]

Workflow for X-ray Data Collection and Structure Refinement

The process of determining a crystal structure from a single crystal involves several key computational steps after the experimental data collection.[5][8] This workflow is a self-validating system, with statistical indicators at each stage to ensure the quality and reliability of the final structure.

G cluster_0 Experimental Phase cluster_1 Data Processing & Structure Solution cluster_2 Structure Refinement & Validation A Crystal Selection & Mounting B Data Collection on Diffractometer A->B X-ray beam C Integration & Scaling (Produces reflection file) B->C D Space Group Determination C->D E Structure Solution (e.g., Direct Methods) D->E F Initial Model Building E->F G Least-Squares Refinement F->G H Difference Fourier Maps G->H Identify missing/misplaced atoms I Model Validation (e.g., R-factors, CheckCIF) G->I H->G Model adjustment J Final Crystallographic Information File (CIF) I->J Deposition

Caption: Workflow for single-crystal X-ray structure determination.

Comparative Structural Analysis of 2-Amino-5-(substituted)pyridine Derivatives

The true power of X-ray crystallography lies in the ability to perform detailed comparisons between related structures. By examining how changes in the substituent at the 5-position affect bond lengths, bond angles, and intermolecular interactions, we can gain a deeper understanding of their structure-property relationships.

Below is a comparison of key crystallographic and geometric parameters for 2-amino-5-methylpyridine and its chloro and bromo analogues.

Parameter2-Amino-5-methylpyridine2-Amino-5-chloropyridine2-Amino-5-bromopyridine
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁/n
C2-N1 Bond Length (Å) ~1.35~1.34~1.35
C5-X Bond Length (Å) C-C: ~1.51C-Cl: ~1.74C-Br: ~1.90
C4-C5-C6 Bond Angle (°) ~118~119~119
Primary Intermolecular Interaction N-H···N hydrogen bondsN-H···N hydrogen bondsN-H···N hydrogen bonds

Note: The values for 2-amino-5-methylpyridine are derived from typical structures, while those for the chloro and bromo derivatives are based on published data.[4][9] Exact values can be found in the respective crystallographic information files (CIFs).

Insights from the Comparison
  • Influence of the Substituent on Crystal Packing: The change from a methyl group to a halogen alters the steric and electronic properties of the molecule, leading to different crystal packing arrangements and thus different crystal systems and space groups.

  • Bond Lengths and Angles: While the bond lengths and angles within the pyridine ring remain relatively consistent, the C5-X bond length clearly reflects the size of the substituent atom (C-C > C-Br > C-Cl). This kind of precise, quantitative data is a unique advantage of X-ray crystallography.[10]

  • Hydrogen Bonding Motifs: A common feature across these derivatives is the formation of hydrogen-bonded dimers or chains via the amino group and the pyridine nitrogen. The N-H···N hydrogen bond is a robust supramolecular synthon that often dictates the primary packing motif in these structures. The presence of a halogen atom can introduce additional, weaker C-H···X or N-H···X interactions, further influencing the three-dimensional architecture.

Alternative and Complementary Techniques

While SCXRD provides the definitive solid-state structure, other techniques offer complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure in solution, allowing for comparison between the solid-state and solution-state conformations.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and can give insights into hydrogen bonding interactions through shifts in vibrational frequencies.

  • Computational Chemistry (DFT): Theoretical calculations can be used to optimize the geometry of the molecule in the gas phase and predict spectroscopic properties. Comparing the calculated geometry with the experimental X-ray structure can reveal the effects of crystal packing forces on the molecular conformation.[11]

Conclusion

The X-ray crystal structure analysis of 2-amino-5-(substituted)pyridine derivatives provides invaluable, high-resolution insights into their molecular geometry and intermolecular interactions. By carefully controlling the crystallization process and rigorously analyzing the diffraction data, we can elucidate the subtle yet significant effects of substituent modifications. This detailed structural knowledge is a cornerstone of modern drug design and materials science, enabling a rational approach to the development of new molecules with tailored properties. The comparative analysis of a series of derivatives, as demonstrated here, elevates the study from a simple structure determination to a deeper understanding of structure-property relationships.

References

A Senior Application Scientist's Guide to Bioisosteric Alternatives for 2-Amino-5-(methylthio)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's success. The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, frequently serving as a key pharmacophore in a multitude of therapeutic agents, particularly kinase inhibitors.[1] This guide provides an in-depth technical comparison of 2-Amino-5-(methylthio)pyridine and its bioisosteric alternatives, offering insights into their relative advantages and disadvantages in a drug discovery context. We will delve into the rationale behind bioisosteric replacement, compare physicochemical properties, and provide detailed experimental protocols for synthesis and evaluation, with a focus on their potential as inhibitors of the Janus Kinase (JAK) family.

The Central Role of this compound: A Double-Edged Sword

This compound is a valuable building block in drug discovery. The 2-aminopyridine core often acts as a hinge-binder in the ATP-binding pocket of kinases, forming crucial hydrogen bonds that anchor the inhibitor to its target. The 5-position substituent plays a significant role in modulating the electronic properties of the pyridine ring and provides a vector for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

The methylthio (-SCH3) group at the 5-position offers a unique combination of properties. It is a moderately lipophilic, electron-donating group that can engage in favorable van der Waals interactions within the target protein. However, the thioether linkage can be susceptible to oxidation in vivo, potentially leading to the formation of sulfoxide and sulfone metabolites. This metabolic instability can complicate the pharmacokinetic profile of a drug candidate and, in some cases, lead to the formation of reactive metabolites. Therefore, exploring bioisosteric replacements for the methylthio group is a prudent strategy in lead optimization.

Bioisosteric Replacement: A Strategy for Fine-Tuning Molecular Properties

Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of a functional group with another that possesses similar steric and electronic properties, with the aim of improving the compound's overall profile. For the methylthio group in this compound, several bioisosteric replacements can be considered, each with its own set of anticipated effects on the molecule's physicochemical and pharmacological properties.

This guide will focus on a comparative analysis of the following alternatives:

  • 2-Amino-5-halopyridines (Cl, Br): Halogens are common bioisosteres for a variety of functional groups. Chlorine and bromine are of similar size to the methylthio group and can modulate the electronic nature of the pyridine ring.

  • 2-Amino-5-methoxypyridine: The methoxy group is a classic bioisostere for the methylthio group, offering a similar size and hydrogen bond accepting capability, but with altered electronics and metabolic stability.

  • 2-Amino-5-cyanopyridine: The cyano group is a smaller, more polar, and strongly electron-withdrawing substituent that can significantly alter the properties of the parent molecule.

The following table summarizes the key physicochemical properties of this compound and its selected bioisosteric alternatives. These parameters are crucial for predicting a compound's behavior in biological systems.

CompoundMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)Hydrogen Bond AcceptorsHydrogen Bond Donors
This compound140.211.654.8531
2-Amino-5-chloropyridine128.561.353.4521
2-Amino-5-bromopyridine173.011.553.4221
2-Amino-5-methoxypyridine124.140.854.9531
2-Amino-5-cyanopyridine119.120.451.9031

Note: Predicted values were generated using computational tools and should be experimentally verified.

Application in Kinase Inhibition: Targeting the JAK-STAT Pathway

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors.[1] The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. Several approved JAK inhibitors, such as tofacitinib and ruxolitinib, feature a 2-aminopyridine or a related nitrogen-containing heterocyclic core.

The following diagram illustrates the canonical JAK-STAT signaling pathway, a key target for the compounds discussed in this guide.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK associates with Receptor->JAK 2. Activation STAT_active STAT-P (active dimer) Receptor->STAT_active JAK->Receptor 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization STAT_inactive STAT (inactive) STAT_inactive->Receptor 4. Recruitment & Phosphorylation Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK Inhibits ATP Binding Synthesis_Workflow cluster_thio Methylthio cluster_methoxy Methoxy cluster_cyano Cyano Start 2-Amino-5-bromopyridine Thio NaSMe Start->Thio Nucleophilic Aromatic Substitution Methoxy NaOMe, CuI Start->Methoxy Ullmann Condensation Cyano Zn(CN)2, Pd(PPh3)4 Start->Cyano Cyanation Thio_Product This compound Thio->Thio_Product Methoxy_Product 2-Amino-5-methoxypyridine Methoxy->Methoxy_Product Cyano_Product 2-Amino-5-cyanopyridine Cyano->Cyano_Product Kinase_Assay_Workflow A 1. Compound Dispensing (Serial Dilution in DMSO) B 2. Addition of JAK2 Enzyme and Substrate A->B C 3. Initiation of Reaction with ATP B->C D 4. Incubation at RT C->D E 5. Termination of Reaction & ATP Detection Reagent D->E F 6. Luminescence Reading E->F G 7. Data Analysis (IC50 Determination) F->G

References

A Comparative Spectroscopic Guide to 2-Amino-5-(methylthio)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectroscopic data for 2-Amino-5-(methylthio)pyridine and its structurally related analogs: 2-Amino-5-methylpyridine, 2-Amino-6-methylpyridine, and the parent compound, 2-Aminopyridine. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to facilitate compound identification, characterization, and quality control.

Introduction: The Significance of Spectroscopic Analysis in Pyridine Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for elucidating the molecular structure and electronic environment of these compounds.[2] This guide will delve into the nuanced differences in the spectroscopic signatures of this compound and its analogs, providing a framework for their differentiation and analysis.

The choice of analytical techniques is driven by the specific structural information each can provide. ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework and probing the electronic effects of substituents on the pyridine ring.[3] IR spectroscopy offers valuable insights into the vibrational modes of functional groups, particularly the amino group and aromatic ring stretches.[4] Mass spectrometry provides the definitive molecular weight and fragmentation patterns, crucial for confirming molecular identity.[5]

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed workflow for acquiring NMR spectra is outlined below. The causality behind these steps is to ensure a homogeneous sample in a deuterated solvent, which is essential for achieving high-resolution spectra free from solvent interference.

Caption: Standard workflow for acquiring high-resolution NMR spectra.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples due to its minimal sample preparation and high reproducibility.

Caption: Workflow for obtaining an ATR-FTIR spectrum of a solid sample.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile molecules.

Caption: General workflow for Electron Ionization Mass Spectrometry.

Spectroscopic Data and Comparative Analysis

This section presents a detailed comparison of the spectroscopic data for this compound and its analogs. The discussion will highlight the influence of the substituent at the 5-position on the spectral features.

Molecular Structures

The structures of the compounds under comparison are presented below. The key difference lies in the substituent at the 5-position of the pyridine ring: a methylthio group (-SCH₃), a methyl group (-CH₃), a hydrogen atom (-H), and a methyl group at the 6-position.

Molecular_Structures cluster_0 This compound cluster_1 2-Amino-5-methylpyridine cluster_2 2-Aminopyridine cluster_3 2-Amino-6-methylpyridine A C₆H₈N₂S MW: 140.21 B C₆H₈N₂ MW: 108.14 C C₅H₆N₂ MW: 94.11 D C₆H₈N₂ MW: 108.14

Caption: Molecular structures and properties of the compared compounds.

¹H NMR Spectroscopy

The ¹H NMR spectra of these aminopyridines are characterized by signals in the aromatic region corresponding to the pyridine ring protons and, where applicable, signals for the methyl and amino protons. The chemical shifts of the ring protons are particularly sensitive to the electronic nature of the substituent at the 5-position.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-3H-4H-6-NH₂Other Protons
This compound PredictedPredictedPredictedPredictedPredicted -SCH₃
2-Amino-5-methylpyridine 6.327.127.794.672.12 (-CH₃)[6]
2-Aminopyridine 6.477.388.054.63-
2-Amino-6-methylpyridine 6.327.14-5.232.28 (-CH₃)[6]

Note: Experimental data for this compound was not available in the searched literature. The values for 2-Aminopyridine and its methyl-substituted analogs are provided for comparison.

Analysis:

  • Electron-Donating Effects: The amino group at the 2-position is strongly electron-donating, which shields the ring protons, causing them to appear at relatively upfield chemical shifts compared to unsubstituted pyridine.

  • Substituent Effects at C-5:

    • The methyl group in 2-Amino-5-methylpyridine is weakly electron-donating, leading to a slight shielding of the adjacent H-4 and H-6 protons compared to 2-aminopyridine.[6]

    • The methylthio group in This compound is expected to be electron-donating through resonance, which would also lead to an upfield shift of the ring protons compared to 2-aminopyridine. The protons of the -SCH₃ group would likely appear as a singlet in the range of 2.4-2.6 ppm.

  • Substituent Effects at C-6: In 2-Amino-6-methylpyridine , the methyl group is adjacent to the nitrogen atom, which influences the chemical shifts of the remaining ring protons differently compared to the 5-substituted analog.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further evidence of the electronic effects of the substituents on the pyridine ring.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-2C-3C-4C-5C-6Other Carbons
This compound PredictedPredictedPredictedPredictedPredictedPredicted -SCH₃
2-Amino-5-methylpyridine 158.4108.8138.8122.9148.117.2 (-CH₃)
2-Aminopyridine 158.4108.5137.9113.8148.3-[7]
2-Amino-6-methylpyridine 158.9104.9138.0110.8157.924.5 (-CH₃)

Note: Experimental data for this compound was not available in the searched literature. The values for 2-Aminopyridine and its methyl-substituted analogs are provided for comparison.

Analysis:

  • C-2 Chemical Shift: The C-2 carbon, directly attached to the amino group, is significantly deshielded in all analogs, appearing around 158-159 ppm.

  • Substituent Effects on Ring Carbons:

    • The methyl group at C-5 in 2-Amino-5-methylpyridine causes a downfield shift of the C-5 signal compared to the corresponding carbon in 2-aminopyridine, a typical effect of alkyl substitution on an aromatic ring.

    • The methylthio group in This compound is expected to cause a downfield shift at C-5 due to the electronegativity of the sulfur atom, but this may be counteracted by resonance effects. The carbon of the -SCH₃ group is anticipated to resonate in the range of 15-20 ppm.

    • In 2-Amino-6-methylpyridine , the C-6 carbon is deshielded due to the attachment of the methyl group.

Infrared (IR) Spectroscopy

The IR spectra of these compounds are dominated by the characteristic vibrations of the amino group and the pyridine ring.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchingN-H BendingC=C, C=N Stretching
This compound PredictedPredictedPredicted
2-Amino-5-methylpyridine ~3444, ~3335[2]~1630~1600, ~1480
2-Aminopyridine ~3442, ~3300[1]~1617~1600, ~1481, ~1439[3]
2-Amino-6-methylpyridine ~3450, ~3300~1620~1600, ~1470

Note: Experimental data for this compound was not available in the searched literature. The values for 2-Aminopyridine and its methyl-substituted analogs are provided for comparison.

Analysis:

  • N-H Vibrations: All the analogs exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the primary amino group.[1] The N-H bending (scissoring) vibration is typically observed around 1620 cm⁻¹.[1]

  • Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.[3] The positions of these bands are subtly influenced by the nature of the substituents.

  • C-S Stretching: For This compound , a weak C-S stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 140[8]Predicted: Loss of -SCH₃, -CH₃, HCN
2-Amino-5-methylpyridine 108[9]93 (M-CH₃), 81 (M-HCN)
2-Aminopyridine 94[7]67 (M-HCN)
2-Amino-6-methylpyridine 10893 (M-CH₃), 81 (M-HCN)[5]

Analysis:

  • Molecular Ion Peak: The molecular ion peak is expected to be prominent in the EI mass spectra of all these compounds, confirming their respective molecular weights.

  • Fragmentation Patterns:

    • A common fragmentation pathway for aminopyridines is the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring.[7]

    • For the methyl-substituted analogs, the loss of a methyl radical (CH₃, 15 Da) is a characteristic fragmentation.[5]

    • For This compound , fragmentation would likely involve the loss of the methylthio radical (•SCH₃, 47 Da) or a methyl radical (•CH₃, 15 Da) from the thiomethyl group, followed by further fragmentation of the pyridine ring.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals distinct patterns that are directly correlated with their molecular structures. While experimental data for this compound remains elusive in the reviewed literature, a comparative analysis with its close analogs provides a strong predictive framework for its characterization. The electronic effects of the substituents at the 5- and 6-positions of the pyridine ring are clearly discernible in the ¹H and ¹³C NMR spectra. The IR spectra are characterized by the prominent vibrations of the amino group and the aromatic ring, with subtle shifts indicative of the substituent's nature. Mass spectrometry provides unambiguous molecular weight determination and predictable fragmentation pathways. This guide serves as a valuable resource for the identification and differentiation of these important heterocyclic compounds. Further experimental investigation into the spectroscopic properties of this compound is warranted to complete this comparative analysis.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-5-(methylthio)pyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Amino-5-(methylthio)pyridine is a valuable heterocyclic building block in the development of pharmaceutical and agrochemical agents. Its synthesis is a critical step in the supply chain for numerous research and development projects. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound. We will dissect two principal strategies: a classical two-step approach via Nucleophilic Aromatic Substitution (SNAr) on a pre-functionalized pyridine ring, and a modern, convergent Multi-Component Reaction (MCR) for direct ring formation. This analysis focuses on chemical rationale, process efficiency, scalability, safety, and a qualitative cost-benefit assessment to empower researchers and process chemists in selecting the optimal route for their specific needs, from bench-scale discovery to large-scale production.

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, and its functionalization dictates biological activity. The introduction of a methylthio (-SMe) group, as in this compound, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Consequently, reliable and efficient access to this intermediate is of paramount importance. This guide moves beyond a simple recitation of procedures to explain the underlying chemical principles, the rationale behind procedural choices, and the practical trade-offs associated with each synthetic pathway. Our objective is to provide a comprehensive, field-proven perspective that is both educational and immediately applicable.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two fundamentally different directions: functionalizing a pre-existing pyridine ring or constructing the ring from acyclic precursors. Each strategy presents a unique set of advantages and challenges related to starting material availability, reaction conditions, and overall process complexity.

Synthetic_Strategies cluster_0 Primary Approaches cluster_1 Method 1: Substitution Pathway cluster_2 Method 2: Ring Formation Pathway Start Target: This compound A1 Start: 2-Aminopyridine A2 Step 1: Halogenation (e.g., Bromination) A1->A2 A3 Intermediate: 2-Amino-5-halopyridine A2->A3 A4 Step 2: Thiolation (SNA_r with MeSNa) A3->A4 A4->Start Final Product B1 Start: Acyclic Precursors B2 Single Step: Multi-Component Reaction B1->B2 B2->Start Final Product Workflow_Comparison cluster_method1 Method 1: S_N_Ar Workflow cluster_method2 Method 2: MCR Workflow M1_Start Start: 2-Aminopyridine M1_Step1 Step 1: Bromination (NBS, Chloroform, 0-25°C, 4-6h) M1_Start->M1_Step1 M1_Workup1 Workup & Recrystallization M1_Step1->M1_Workup1 M1_Inter Intermediate: 2-Amino-5-bromopyridine M1_Workup1->M1_Inter M1_Step2 Step 2: Thiolation (MeSNa, CuI, DMF, 130°C, 4-12h) M1_Inter->M1_Step2 M1_Workup2 Workup & Chromatography M1_Step2->M1_Workup2 M1_End Final Product M1_Workup2->M1_End M2_Start Start: Acyclic Precursors M2_Step1 Single Step: One-Pot Reaction (Neat, 100°C, 2-8h) M2_Start->M2_Step1 M2_Workup1 Workup & Crystallization M2_Step1->M2_Workup1 M2_End Final Product M2_Workup1->M2_End

A Researcher's Guide to pKa Determination: A Comparative Analysis of In-Silico Prediction and Experimental Validation for 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the accurate determination of a compound's acid dissociation constant (pKa) is a critical, non-negotiable parameter. It governs a molecule's solubility, lipophilicity, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile. For medicinal chemists, a precise understanding of a compound's ionization state at physiological pH is fundamental to designing effective therapeutic agents. This guide provides a comprehensive comparison between in-silico prediction and experimental validation of pKa for the novel heterocyclic amine, 2-Amino-5-(methylthio)pyridine, a scaffold of interest in medicinal chemistry.

The Central Role of pKa in Drug Development

The pKa value dictates the extent of ionization of a molecule at a given pH. For a basic compound like this compound, the pKa of its conjugate acid determines the ratio of the neutral form to the protonated, positively charged form. This equilibrium is a master variable in drug development:

  • Solubility: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and bioavailability.

  • Permeability: The neutral form is typically more lipid-soluble and can more readily cross biological membranes, a key step in reaching the target site of action.

  • Target Binding: The ionization state can dramatically affect the interactions between a drug and its biological target.

An error in pKa determination can lead to flawed pharmacokinetic models and, ultimately, the failure of a promising drug candidate. Therefore, the choice between rapid in-silico prediction and resource-intensive experimental determination is a significant decision in the research pipeline.

In-Silico pKa Prediction: The First Line of Inquiry

In the early stages of drug discovery, when hundreds or even thousands of compounds are synthesized, in-silico pKa prediction offers a rapid and cost-effective method for initial screening. These computational tools leverage various algorithms to estimate pKa based on a molecule's structure.

Common In-Silico Methodologies
  • Empirical Methods: These approaches use databases of known pKa values and apply quantitative structure-property relationship (QSPR) models to predict the pKa of new compounds based on structural similarity.

  • Quantum Mechanics (QM) Methods: These are physics-based methods that calculate the electronic structure of a molecule to determine its acidity or basicity. While computationally more expensive, they can be more accurate for novel scaffolds.

For this compound, several in-silico tools can provide a pKa estimate. For instance, a common QSPR-based predictor might yield a pKa of approximately 6.58 ± 0.40 . This value is derived from the electronic effects of the electron-donating amino group and the electron-withdrawing nature of the pyridine ring, modulated by the methylthio substituent.

Table 1: Predicted pKa Values for this compound

Prediction MethodPredicted pKa (Conjugate Acid)Principle
QSPR-based (e.g., ACD/pKa)6.58 ± 0.40Database and fragment-based prediction.
QM-based (e.g., DFT)Varies with method and basis setFirst-principles electronic structure calculation.

While these predictions are invaluable for initial prioritization, they are not a substitute for experimental data, especially for novel chemotypes where existing models may lack sufficient training data.

Experimental pKa Determination: The Gold Standard

Experimental determination of pKa provides the most accurate and reliable data. Several techniques are available, with potentiometric titration and UV-Vis spectroscopy being the most common.

Potentiometric Titration: A Step-by-Step Protocol

Potentiometric titration is a robust method that involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Causality in Protocol Design:

  • Choice of Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol or DMSO may be necessary. However, the presence of an organic solvent can shift the pKa value, and it is crucial to report the co-solvent system used.

  • Ionic Strength Adjustment: The pKa is also dependent on the ionic strength of the solution. Therefore, it is good practice to perform the titration in a solution with a constant ionic strength, typically achieved by adding a background electrolyte like KCl.

UV-Vis Spectroscopy: An Orthogonal Approach

UV-Vis spectroscopy can be used to determine pKa if the protonated and neutral forms of the molecule have distinct UV-Vis absorbance spectra.

Experimental Workflow:

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Amino-5-(methylthio)pyridine, a chemical intermediate common in pharmaceutical and pesticide development.[1] As a Senior Application Scientist, my objective is to synthesize regulatory standards with practical, field-proven insights to ensure your operational safety and compliance. This guide moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of laboratory safety.

Hazard Identification and Essential Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is a substituted pyridine and an organosulfur compound, characteristics that dictate its specific handling and disposal requirements.

  • Acute Toxicity: The primary danger lies in its high toxicity. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] This multi-route toxicity profile means that exposure through any pathway can have serious health consequences, necessitating stringent containment measures.

  • Irritant Properties: It is a known irritant, causing serious eye irritation and skin irritation.[1][2] Furthermore, it may cause respiratory irritation if dusts or vapors are inhaled.[2]

  • Environmental Hazard: While specific data for this compound is limited, related pyridine derivatives are recognized as harmful to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical aspect of its disposal.[3][4] Do not let the product enter drains.[3]

  • Physical Hazards: The compound is a combustible liquid.[3] Upon intense heating, its vapors can form explosive mixtures with air. The presence of sulfur also means that thermal decomposition can produce toxic oxides of sulfur, in addition to carbon and nitrogen oxides.[1][5]

Pre-Disposal: Engineering Safety into Your Workflow

Proper disposal begins long before the waste container is full. Integrating these principles into your experimental design minimizes risk and ensures compliance.

Personal Protective Equipment (PPE)

Given the compound's high toxicity and irritant nature, a robust PPE protocol is non-negotiable.

  • Hand Protection: Wear protective gloves.[2] Given the nature of pyridine derivatives, select gloves with proven resistance, such as butyl rubber or laminate film. Always check the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: Wear a lab coat, fully buttoned.[6] For larger quantities, consider flame-retardant, antistatic protective clothing.

  • Respiratory Protection: All handling of solid or liquid this compound should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Waste Minimization and Segregation

The most fundamental principle of chemical safety is to minimize the generation of hazardous waste.[7]

  • Source Reduction: Purchase and use only the amount of chemical necessary for your procedure. This reduces the volume of waste that requires costly and complex disposal.[7]

  • Waste Segregation: Never mix this compound waste with other waste streams.[8] Incompatible materials, such as strong oxidizing agents or strong acids, can cause dangerous reactions.[1][4][6] Keep this waste stream separate to ensure safe storage and disposal.

Step-by-Step Disposal Protocol

Follow this validated procedure for the collection and disposal of this compound waste. This protocol is designed to comply with EPA hazardous waste regulations.[9][10]

Step 1: Select and Prepare the Waste Container
  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with pyridine derivatives. The original product container is often a suitable choice.[8] Ensure the container has a secure, tight-fitting lid.[6][11]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[8]

Step 2: Collect Hazardous Waste
  • Pure Chemical Waste: Carefully transfer unwanted or expired this compound into the designated hazardous waste container. Use a funnel to prevent spillage on the exterior of the container.[11]

  • Contaminated Labware: This includes items like pipette tips, gloves, and weighing paper that are grossly contaminated. These items must also be placed in the designated solid hazardous waste container.

  • Empty Product Containers: A container is not considered "empty" until it has been triple-rinsed. The rinsate from this process is also hazardous waste and must be collected in a designated liquid waste container.[7] After proper rinsing and defacing the original label, the container can be disposed of as non-hazardous glass or plastic waste.[7]

Step 3: Store Waste in a Satellite Accumulation Area (SAA)
  • Secure Storage: Keep the waste container sealed at all times, except when adding waste.[8][10][11]

  • Designated Location: Store the container at or near the point of generation in a designated SAA, such as a secondary containment tray within the laboratory.[7] This area must be under the control of the laboratory personnel.

  • Segregate from Incompatibles: Ensure the container is stored away from incompatible materials like strong acids and oxidizers.[6]

Step 4: Arrange for Final Disposal
  • Do Not Exceed Limits: Do not accumulate more than 25 gallons of chemical waste in your SAA.[7]

  • Schedule Pickup: Once the container is nearly full (no more than 90% capacity[11]), or if the waste is no longer being generated, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[4]

  • Ultimate Disposal: The final disposal method for this type of waste is typically high-temperature incineration in a specialized, permitted facility equipped with afterburners and scrubbers to handle the organosulfur and nitrogen components.[4][5][12]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

  • Small Spill (Contained within a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a chemical absorbent pad.[3][6]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[13]

    • Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area.[6]

    • Alert colleagues and secure the area to prevent entry.

    • Contact your institution's emergency response team (e.g., EH&S) immediately.[6]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][3]

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2][3]

Summary of Disposal and Safety Parameters

ParameterSpecificationSource(s)
Chemical Name This compoundN/A
CAS Number 77618-99-6[14]
Molecular Formula C₆H₈N₂S[14]
GHS Hazard Statements H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Primary Disposal Method Collection by a licensed hazardous waste contractor for incineration.[4][12]
Prohibited Disposal Do not dispose down the drain, in regular trash, or by evaporation.[3][7]
Waste Container Labeled "HAZARDOUS WASTE", compatible material, tightly sealed lid.[8][10]
Required PPE Chemical safety goggles, compatible gloves (e.g., butyl rubber), lab coat.[1][2]
Handling Location Certified Chemical Fume Hood.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_wastegen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Acquire 2-Amino-5- (methylthio)pyridine B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside Certified Chemical Fume Hood B->C D Waste Generated (Unused reagent, contaminated items) C->D E Select & Label Approved Hazardous Waste Container D->E F Segregate Waste: Place in Dedicated Container E->F G Seal Container Tightly F->G H Store in Designated SAA (Secondary Containment) G->H I Container Full (<90%) or Project Complete? H->I I->H No J Contact EH&S for Waste Pickup I->J Yes K Waste Transferred to Licensed Disposal Facility J->K L Proper Disposal via High-Temp Incineration K->L

Caption: Decision workflow for this compound disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-5-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-Amino-5-(methylthio)pyridine. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to work safely with this chemical. The following procedures are based on established safety data and best practices in chemical handling.

Understanding the Risks: Hazard Analysis

This compound and its chemical relatives, aminopyridines, present several health hazards. It is crucial to understand these risks to appreciate the importance of the recommended PPE. The primary routes of exposure are inhalation, skin contact, and ingestion.

According to safety data sheets, related compounds like 2-Amino-5-methylpyridine are toxic if swallowed or in contact with the skin.[1][2] They are also known to cause serious eye irritation and skin irritation.[1][2] Inhalation may lead to respiratory irritation.[2] Given the structural similarities, it is prudent to handle this compound with a similar level of caution.

Hazard ClassificationDescription of Risk
Acute Oral Toxicity Toxic if swallowed.[1]
Acute Dermal Toxicity Toxic in contact with skin.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific target organ toxicity May cause respiratory irritation.[2]

These hazards underscore the necessity of a comprehensive PPE strategy to create a barrier between the user and the chemical, minimizing the risk of exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential for ensuring safety. This includes protection for the eyes, face, hands, and body. All PPE should be inspected for integrity before each use.

Eye and Face Protection: The First Line of Defense

Mandatory Equipment:

  • Chemical Splash Goggles: These are essential to protect the eyes from splashes and vapors. Standard safety glasses do not provide a sufficient seal around the eyes.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a risk of significant splashes or when handling larger quantities of the material.

Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage. Safety data for related compounds explicitly states that they cause serious eye irritation.[1][2]

Hand Protection: Preventing Dermal Absorption

Recommended Gloves:

  • Nitrile or Neoprene Gloves: These materials offer good resistance to a range of chemicals, including pyridine and its derivatives.[3]

  • Double Gloving: For enhanced protection, especially during prolonged handling or when working with higher concentrations, wearing two pairs of gloves is recommended.

Why Not Latex? Latex gloves offer poor protection against many chemicals and can degrade quickly upon exposure, leading to unforeseen skin contact.

Proper Glove Use:

  • Always inspect gloves for tears or punctures before use.

  • Wash hands thoroughly after removing gloves.[1]

  • Contaminated gloves should be removed and disposed of properly.

Body Protection: Shielding the Skin

Required Attire:

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material is mandatory to protect the skin and personal clothing from contamination.

  • Chemical-Resistant Apron: When handling larger volumes or in situations with a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement in any laboratory setting to protect the lower body and feet from spills.

Respiratory Protection: Safeguarding Against Inhalation

When is a Respirator Needed?

  • Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary.

Types of Respirators:

  • NIOSH-Approved Respirator: If a risk assessment indicates the need for respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

  • Fit Testing and Training: It is crucial that any individual required to wear a respirator has been medically cleared, fit-tested, and properly trained in its use and maintenance.

Operational Plan: Step-by-Step Safety Procedures

The following workflow outlines the critical steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in Fume Hood gather_materials 2. Assemble All Necessary Equipment prep_area->gather_materials Ensure clear path don_ppe 3. Don Required PPE gather_materials->don_ppe Check PPE integrity weigh_transfer 4. Weigh and Transfer Chemical don_ppe->weigh_transfer Proceed to handling reaction_setup 5. Perform Experimental Procedures weigh_transfer->reaction_setup Keep containers closed decontaminate 6. Decontaminate Work Surfaces reaction_setup->decontaminate After experiment dispose_waste 7. Dispose of Chemical Waste Properly decontaminate->dispose_waste Segregate waste doff_ppe 8. Doff PPE in Correct Sequence dispose_waste->doff_ppe Move to clean area wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands Final safety step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(methylthio)pyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(methylthio)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.